molecular formula C10H11N3 B1336344 3-(1H-pyrazol-1-ylmethyl)aniline CAS No. 892502-09-9

3-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B1336344
CAS No.: 892502-09-9
M. Wt: 173.21 g/mol
InChI Key: JGTYTUGTENJXBY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)aniline
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InChI

InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYTUGTENJXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424498
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

892502-09-9
Record name 3-(1H-Pyrazol-1-ylmethyl)benzenamine
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Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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Foundational & Exploratory

Synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(1H-pyrazol-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving the N-alkylation of pyrazole followed by the reduction of a nitro intermediate. This document details the experimental protocols, presents key data in a structured format, and illustrates the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • N-Alkylation: Reaction of pyrazole with 3-nitrobenzyl bromide under basic conditions to yield 1-(3-nitrobenzyl)-1H-pyrazole.

  • Reduction: Subsequent reduction of the nitro group to an amine using a suitable reducing agent, such as iron powder in an acidic medium, to afford the final product.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of pyrazoles and reduction of nitroarenes.

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-pyrazole

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
PyrazoleC₃H₄N₂68.081.0 g1.0
3-Nitrobenzyl bromideC₇H₆BrNO₂216.033.47 g1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.02 g1.5
Acetonitrile (CH₃CN)CH₃CN41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 g, 14.7 mmol) and acetonitrile (50 mL).

  • Add potassium carbonate (3.02 g, 22.05 mmol) to the suspension.

  • Slowly add a solution of 3-nitrobenzyl bromide (3.47 g, 16.17 mmol) in acetonitrile (10 mL) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-nitrobenzyl)-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
1-(3-nitrobenzyl)-1H-pyrazoleC₁₀H₉N₃O₂203.201.0 g1.0
Iron Powder (Fe)Fe55.851.37 g5.0
Ammonium Chloride (NH₄Cl)NH₄Cl53.491.32 g5.0
Ethanol (C₂H₅OH)C₂H₅OH46.0720 mL-
Water (H₂O)H₂O18.0210 mL-

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of 1-(3-nitrobenzyl)-1H-pyrazole (1.0 g, 4.92 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add iron powder (1.37 g, 24.6 mmol) and ammonium chloride (1.32 g, 24.6 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol (2 x 15 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)
11-(3-nitrobenzyl)-1H-pyrazoleC₁₀H₉N₃O₂203.202.992.54 - 2.8485 - 95
2This compoundC₁₀H₁₁N₃173.220.850.72 - 0.8185 - 95

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: Pyrazole 3-Nitrobenzyl bromide Step1 Step 1: N-Alkylation (K₂CO₃, Acetonitrile, Reflux) Start->Step1 Intermediate Intermediate: 1-(3-nitrobenzyl)-1H-pyrazole Step1->Intermediate Isolation & Purification Step2 Step 2: Reduction (Fe, NH₄Cl, Ethanol/Water, Reflux) Intermediate->Step2 Product Final Product: This compound Step2->Product Workup & Purification

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide: 3-(1H-pyrazol-1-ylmethyl)aniline (CAS: 892502-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-ylmethyl)aniline is a heterocyclic aromatic amine containing both a pyrazole and an aniline moiety. This structural combination is of significant interest in medicinal chemistry, as pyrazole and its derivatives are known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The aniline group provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the known properties and relevant scientific context for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 892502-09-9N/A
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance No data availableN/A
Melting Point No data availableN/A
Boiling Point (Predicted) 368.6 °CN/A
Flash Point (Predicted) 176.7 °CN/A
Solubility No data availableN/A
XLogP3 (Predicted) 1.1N/A
Topological Polar Surface Area 43.8 ŲN/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 2N/A

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach for analogous compounds can be inferred. The synthesis of similar pyrazol-1-ylmethyl aniline derivatives often involves the reaction of a substituted aniline with a pyrazole-containing electrophile.

A plausible synthetic route is the N-alkylation of pyrazole with 3-aminobenzyl halide. This reaction would likely proceed via nucleophilic substitution, where the nitrogen of the pyrazole ring attacks the benzylic carbon of the 3-aminobenzyl halide.

G cluster_reactants Reactants cluster_products Product Py 1H-Pyrazole PA This compound Py->PA Base Solvent An 3-Aminobenzyl Halide (X = Cl, Br, I) An->PA

Figure 1. A plausible synthetic pathway for this compound.

Potential Biological Activities and Therapeutic Applications

There are currently no specific studies detailing the biological activity of this compound. However, the broader class of pyrazole-aniline derivatives has been extensively investigated for various therapeutic applications. This suggests that the title compound may possess similar pharmacological properties.

Anticancer Potential

Numerous studies have highlighted the potential of pyrazole-containing compounds as anticancer agents.[2][3] These compounds have been shown to target various components of cancer cell signaling pathways. For instance, some pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[2][3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Potential Anticancer Mechanism P Pyrazole-Aniline Derivative CDK Cyclin-Dependent Kinase (CDK) P->CDK Inhibition CC Cell Cycle Progression CDK->CC A Apoptosis CDK->A Induction CP Cancer Cell Proliferation CC->CP

References

In-Depth Structural Elucidation of 3-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(1H-pyrazol-1-ylmethyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic analysis, and potential biological significance of this molecule. The guide combines theoretical data with detailed experimental protocols to facilitate a thorough understanding and replication of the characterization process.

Molecular Structure and Properties

This compound is a molecule combining an aniline ring and a pyrazole ring linked by a methylene bridge. Its chemical formula is C₁₀H₁₁N₃, with a molecular weight of approximately 173.22 g/mol . The structure features a primary amine group on the meta-position of the aniline ring, which, along with the nitrogen atoms in the pyrazole ring, can participate in hydrogen bonding and other molecular interactions. This structural arrangement makes it a molecule of interest for medicinal chemistry, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃PubChem[1]
Molecular Weight173.22 g/mol PubChem[1]
CAS Number892502-09-9BIOFOUNT[2]
Predicted XLogP31.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. One common method is analogous to the synthesis of related pyrazolyl-methyl-aniline compounds, involving the reaction of a substituted aniline with a pyrazole derivative. Below is a detailed protocol based on established methods for similar structures.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzylamine

  • 1H-Pyrazole

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzylamine (1 equivalent) in ethanol. To this solution, add 1H-pyrazole (1 equivalent) and formaldehyde (1.1 equivalents).

  • Reaction Conditions: Acidify the mixture with a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product is obtained as a solid. The structure and purity are confirmed by NMR, IR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start Start Reactants 3-Aminobenzylamine + 1H-Pyrazole + Formaldehyde Start->Reactants Reaction Acid-catalyzed condensation (Room Temperature, 24h) Reactants->Reaction Workup Neutralization & Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer is not widely published, the following tables summarize the expected and predicted data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-7.6dPyrazole-H
~7.1-7.3tAniline-H
~6.5-6.8mAniline-H
~6.3tPyrazole-H
~5.3s-CH₂-
~3.7br s-NH₂

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~148Aniline C-NH₂
~140Pyrazole C
~138Aniline C
~130Aniline CH
~118Pyrazole CH
~116Aniline CH
~114Aniline CH
~106Pyrazole CH
~55-CH₂-
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3450-3300N-H stretch (asymmetric and symmetric)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1630-1600N-H bend (scissoring) and C=C stretch (aromatic)
1550-1450C=N and C=C stretch (pyrazole and aniline rings)
1300-1200C-N stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in the mass spectrum provides further structural information.

Table 5: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺174.1026
[M+Na]⁺196.0845
[M-H]⁻172.0880
[M]⁺173.0953

Biological Significance and Potential Applications

Derivatives of pyrazole-aniline have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Several studies have highlighted the potential of these compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4][5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.

G cluster_pathway CDK2 Inhibition Pathway PyrazoleAniline This compound CDK2 CDK2/Cyclin E Complex PyrazoleAniline->CDK2 Inhibition Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition G1S G1/S Phase Transition E2F->G1S Activation CellCycleArrest Cell Cycle Arrest G1S->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Protocols for Spectroscopic Analysis

To ensure accurate and reproducible data, the following detailed protocols for spectroscopic analysis are provided.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.

IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before running the sample.

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to study its fragmentation pattern.

Conclusion

This technical guide outlines the key aspects of the structural elucidation of this compound. The provided synthesis and analytical protocols offer a framework for researchers to prepare and characterize this and similar molecules. The potential of pyrazole-aniline derivatives as CDK2 inhibitors underscores their importance in the ongoing search for novel anticancer therapeutics. Further studies are warranted to fully explore the biological activity and therapeutic potential of this compound.

References

The Physicochemical Landscape of Pyrazole-Containing Anilines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole-containing anilines represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their remarkable versatility and potent biological activity stem from the unique physicochemical properties imparted by the pyrazole and aniline moieties. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key physicochemical parameters, detail the experimental protocols for their determination, and explore the signaling pathways modulated by this important class of molecules.

Core Physicochemical Properties of Pyrazole-Containing Anilines

The interplay of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the aniline group significantly influences the overall physicochemical profile of these molecules. These properties are critical for their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their target engagement. Key parameters include melting point, acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility.

Data Presentation
Compound Class/ExampleMelting Point (°C)pKalogPAqueous SolubilityCitation(s)
General Pyrazole 68 - 702.49 (acid)0.24 (calculated)Limited in water, soluble in organic solvents[1]
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Not specifiedNot specified1.6 (calculated)Not specified[2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives 209–211 (for a specific derivative)Not specifiedNot specifiedNot specified[3][4]
4-Amino-3,5-dinitro-1H-pyrazole Not specifiedNot specifiedNot specifiedSolvate with DMSO, recrystallized from water[5]
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline Not specifiedNot specified3.12–4.94 (for a series of related compounds)Not specified[6]

Note: The data presented are illustrative and highlight the diversity of properties within this chemical class. For specific applications, experimental determination for the compound of interest is crucial.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug discovery. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline pyrazole-containing aniline is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.[7][8]

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[7]

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For pyrazole-containing anilines, which can have both acidic (pyrazole N-H) and basic (aniline amino) groups, pKa determination is vital for understanding their ionization state at physiological pH.

Protocol:

  • Solution Preparation: A precise weight of the pyrazole-containing aniline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds, to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[6][9]

  • Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[6][9]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.[6][9] For multiprotic species, multiple inflection points may be observed.

logP Determination by Shake-Flask Method

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.

Protocol:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10][11]

  • Compound Addition: A known amount of the pyrazole-containing aniline is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase in a sealed container.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.[12]

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][12]

  • Calculation: The logP is calculated using the formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase]).

Aqueous Solubility Determination by HPLC

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The HPLC method provides a sensitive and accurate means of determining the solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of the solid pyrazole-containing aniline is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[13]

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.[13][14]

  • Sample Analysis: The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection.

  • Quantification: A calibration curve is generated using standard solutions of the compound of known concentrations. The concentration of the dissolved compound in the sample is then calculated from this calibration curve.[14]

Signaling Pathways and Experimental Workflows

Pyrazole-containing anilines are frequently designed as kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer and inflammation. Two prominent examples are the JAK/STAT and VEGFR-2 signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Regulation of Gene Expression

Caption: The JAK/STAT signaling cascade.[15][16][17][18]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 1. Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg 3a. PI3K PI3K VEGFR2->PI3K 3b. Ras Ras VEGFR2->Ras 3c. PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Gene_Expression Gene Expression Akt->Gene_Expression Cell Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation, Migration

Caption: Key downstream pathways of VEGFR-2 signaling.[19][20][21][22]

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of pyrazole-containing anilines against a target kinase.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Kinase, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized workflow for in vitro kinase inhibition assays.

Conclusion

The physicochemical properties of pyrazole-containing anilines are a direct consequence of their unique structural features and are pivotal to their biological function. A thorough understanding and accurate measurement of these properties are indispensable for the rational design and development of novel therapeutics. This guide provides a foundational framework of data, experimental protocols, and biological context to aid researchers in their pursuit of innovative medicines based on this versatile chemical scaffold. The continued exploration of the structure-property and structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

Preliminary Biological Screening of 3-(1H-pyrazol-1-ylmethyl)aniline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the preliminary biological screening of 3-(1H-pyrazol-1-ylmethyl)aniline. This technical guide, therefore, focuses on the biological evaluation of structurally related pyrazole-aniline derivatives to provide insights into the potential activities of this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

This document summarizes the key findings from preclinical studies on various pyrazole-aniline analogs, detailing their anticancer, antimicrobial, antidiabetic, and neuroprotective properties. It includes quantitative data, experimental methodologies, and visual workflows to facilitate understanding and further research.

Data Presentation: Biological Activities of Pyrazole-Aniline Analogs

The biological activities of several classes of pyrazole-aniline derivatives have been investigated. The following tables summarize the quantitative data from these studies, categorized by therapeutic area.

Table 1: Anticancer and Antiviral Activity

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been evaluated for their potential as antitumor and antiviral agents. These compounds were tested for their ability to inhibit cancer cell proliferation and viral replication.

Compound ClassActivity TypeTarget/Cell LineMeasurementValueReference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E InhibitionEnzyme AssayIC₅₀0.98 ± 0.06 µM[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineAntiproliferativeMCF-7 (Breast Cancer)IC₅₀1.88 ± 0.11 µM[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineAntiproliferativeB16-F10 (Melanoma)IC₅₀2.12 ± 0.15 µM[1][2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilinesAntiviralRespiratory Syncytial Virus (RSV)EC₅₀5 µM to 28 µM[3]
Table 2: Antimicrobial Activity

Various pyrazole-aniline linked derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound ClassActivity TypeTarget OrganismMeasurementValueReference
Pyrazole-aniline linked coumarinAntibacterialVarious bacterial strainsMIC1.9 - 7.8 µg/mL[4]
3-phenyl pyrazoles with anilineAntibacterialStaphylococcus aureusMICAs low as 16 µg/mL[5]
Thiazolo-pyrazole derivativesAnti-MRSAMRSAMICAs low as 4 µg/mL[5]
Pyrazole-thiazole hybridsAntibacterial/AntifungalS. aureus / Candida albicansMIC/MBC1.9/7.8 µg/mL to 3.9/7.8 µg/mL[5]
Table 3: Potential Antidiabetic Activity (In Silico)

In silico studies, including molecular docking, have been used to predict the potential of pyrazole derivatives to act as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

Compound ClassActivity TypeTarget EnzymeMeasurementValueReference
((Substituted-phenyl-1H-pyrazol-4-yl)methylene)anilineDPP-IV InhibitionDPP-IVDocking Score-8.5 to -9.6 kcal/mol[6][7]
Anagliptin (Reference Drug)DPP-IV InhibitionDPP-IVDocking Score-7.6 kcal/mol[6][7]
Table 4: Neuroprotective and Anti-inflammatory Activity

Certain pyrazole derivatives have been assessed for their neuroprotective effects, particularly their ability to mitigate inflammation in neuronal cells.

Compound ClassActivity TypeTarget/Cell LineMeasurementValueReference
Novel Pyrazole Derivative (Compound 6g)Anti-inflammatoryLPS-stimulated BV2 microgliaIC₅₀ (IL-6 suppression)9.562 µM[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the screening of pyrazole-aniline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, B16-F10) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive control (microbes, no compound) and negative control (broth only) wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

In Silico Molecular Docking for Enzyme Inhibition

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.

Principle: This method uses scoring functions to approximate the binding free energy of a ligand-protein complex, helping to identify potential inhibitors.

Methodology:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., DPP-IV) is obtained from a protein database (e.g., PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (test compound) is generated and optimized.

  • Grid Generation: The binding site (active site) of the protein is defined, and a grid box is generated around it.

  • Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the protein's active site.

  • Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the best score is selected, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Mandatory Visualizations

The following diagrams illustrate typical workflows for preliminary biological screening.

Experimental_Workflow_Anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound (Pyrazole-Aniline Analog) CellLines Panel of Cancer Cell Lines (e.g., MCF-7) MTT MTT Assay (Primary Cytotoxicity Screen) CellLines->MTT IC50 Determine IC₅₀ Values MTT->IC50 PotentCmp Potent Compounds (Low IC₅₀) IC50->PotentCmp EnzymeAssay Target-based Assay (e.g., Kinase Inhibition) PotentCmp->EnzymeAssay CellCycle Cell Cycle Analysis PotentCmp->CellCycle Apoptosis Apoptosis Assay PotentCmp->Apoptosis Result Identify Lead Compound EnzymeAssay->Result CellCycle->Result Apoptosis->Result Experimental_Workflow_Antimicrobial cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization Compound Test Compound (Pyrazole-Aniline Analog) Strains Panel of Microbial Strains (Bacteria & Fungi) MIC_Screen Broth Microdilution Assay Strains->MIC_Screen MIC_Value Determine MIC Values MIC_Screen->MIC_Value ActiveCmp Active Compounds (Low MIC) MIC_Value->ActiveCmp MBC_Test MBC Assay (Bactericidal/Fungicidal) ActiveCmp->MBC_Test Biofilm Biofilm Inhibition/ Eradication Assay ActiveCmp->Biofilm Toxicity Cytotoxicity Assay (e.g., on HEK293 cells) ActiveCmp->Toxicity Lead Identify Lead Compound MBC_Test->Lead Biofilm->Lead Toxicity->Lead Experimental_Workflow_Enzyme_Inhibition cluster_0 In Silico Screening cluster_1 In Vitro Validation Library Virtual Compound Library (Pyrazole-Aniline Analogs) Target Target Protein 3D Structure (e.g., DPP-IV) Docking Molecular Docking Simulation Library->Docking Target->Docking Hits Identify Virtual Hits (High Docking Score) Docking->Hits Synthesis Synthesize/Acquire Hit Compounds Hits->Synthesis EnzymeAssay Biochemical Enzyme Assay Synthesis->EnzymeAssay IC50 Determine IC₅₀ Values EnzymeAssay->IC50 Lead Identify Lead Inhibitor IC50->Lead

References

3-(1H-pyrazol-1-ylmethyl)aniline: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-ylmethyl)aniline is a novel chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique structural features, combining a reactive aniline moiety with the pharmacologically significant pyrazole ring, make it a valuable building block for the synthesis of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₁N₃. Its chemical structure consists of an aniline ring substituted at the meta-position with a methyl group linked to a pyrazole ring via a nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 892502-09-9-
Appearance Predicted: Solid-
Melting Point Not available (A related compound, 3-(1-Methyl-1H-pyrazol-5-yl)aniline, has a melting point of 79-80 °C)-
Boiling Point 368.6±25.0 °C (Predicted)[2]
pKa 4.37±0.10 (Predicted)[2]
LogP 1.1 (Predicted)[1]

Table 2: Spectroscopic Data for a Structurally Related Compound, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

TechniqueData
¹H-NMR (CDCl₃, 400 MHz), δ (ppm) 7.50 (s, 3H), 7.25 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 6.62 (d, J = 8.7 Hz, 2H), 3.85 (s, 2H), 2.05 (s, 9H)[3]
¹³C-NMR (CDCl₃, 101 MHz), δ (ppm) 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9, 9.1[3]
IR νₘₐₓ (cm⁻¹) 3448, 3328, 1626[3]
Mass Spectrometry (m/z) Base peak at 266.0 [M - 81]⁺[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and the manipulation of aniline derivatives. The following proposed protocol involves the reaction of 3-aminobenzyl chloride with pyrazole.

Proposed Synthesis of this compound

Scheme 1: Proposed Synthesis Route

G reagent1 3-Aminobenzyl alcohol intermediate 3-Aminobenzyl chloride reagent1->intermediate Step 1 reagent2 SOCl₂ reagent2->intermediate product This compound intermediate->product Step 2 reagent3 Pyrazole reagent3->product MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->Raf Inhibitor->MEK CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CyclinE_CDK2->Rb p Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) start->reaction product Crude Kinase Inhibitor reaction->product reagent Substituted Aryl Halide or Boronic Acid reagent->reaction purification Purification (Column Chromatography) product->purification final_product Pure Kinase Inhibitor purification->final_product assay In vitro Kinase Assay final_product->assay cell_assay Cell-based Proliferation Assay assay->cell_assay

References

Potential Pharmacological Activities of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[2] This technical guide provides an in-depth overview of the prominent pharmacological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[1][3]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrazole derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase whose aberrant signaling is implicated in various cancers.[4] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5] Molecular docking studies have shown that pyrazole derivatives can form stable interactions with key amino acid residues in the EGFR active site, such as Met769 and Thr766, through hydrogen bonding.[5]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway. Pyrazole derivatives have been developed as effective VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[6][7][8] Docking studies reveal that these compounds can bind to the VEGFR-2 active site, interacting with key residues like Asp1046.[8] Some derivatives exhibit dual inhibition of both EGFR and VEGFR-2, offering a synergistic approach to cancer therapy.[5][9]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its dysregulation is linked to various hematological malignancies and solid tumors.[10] Pyrazole-containing compounds, such as the FDA-approved drug Ruxolitinib, are potent JAK inhibitors.[2] These inhibitors target the ATP-binding pocket of JAKs, leading to the suppression of STAT phosphorylation and subsequent downstream signaling.[10]

Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrazole derivatives against various cancer cell lines and their inhibitory activity against key kinases.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 HepG20.31[5]
Compound 11 HepG20.63[5]
Compound 12 HepG20.71[5]
Compound 6g A5491.537[11]
Compound 6d A5495.176[11]
Compound 37 MCF-75.21[3]
Compound 4 A5496.13
Compound 2 MCF-76.57
Compound 2 HepG28.86
Compound 6h A5499.3[12]
Compound 6b HNO-9710[13]
Compound 6d HNO-9710.56[13]
Compound 11 MCF-72.85[6]
Compound 11 HT-292.12[6]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives (IC50)

Compound IDTarget KinaseIC50Reference
Compound 3 EGFR0.06 µM[5]
Compound 11 EGFR0.06 µM[14]
Compound 6g EGFR0.024 µM[11]
Compound 9 VEGFR-20.22 µM[5]
Compound 6b VEGFR-20.2 µM[8][15]
Compound 3f JAK13.4 nM[3][10]
Compound 3f JAK22.2 nM[3][10]
Compound 3f JAK33.5 nM[3][10]
Ruxolitinib JAK1~3 nM[2]
Ruxolitinib JAK2~3 nM[2]

Anti-inflammatory Activity

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with celecoxib being a prime example of a clinically successful drug. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[16]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16] Pyrazole derivatives, especially those with a diaryl substitution pattern like celecoxib, have been shown to selectively inhibit COX-2 over COX-1. This selectivity is attributed to the larger and more accommodating active site of COX-2, which can bind the bulkier pyrazole-based inhibitors. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Data on Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDCOX-2 IC50In vivo Activity (% edema inhibition)Reference
Compound 11 0.043 µMNot Reported[6]
Compound 12 0.049 µMNot Reported[6]
Compound 15 0.045 µMNot Reported[6]
Compound 5f 1.50 µMNot Reported[1]
Compound 6f 1.15 µMNot Reported[1]
Compound 4a 0.67 µMNot Reported[17]
Compound 4b 0.58 µMNot Reported[17]
Compound 4f Not Reported15-20%[17]
Compound 2a 19.87 nMBetter or comparable to celecoxib[18]
Compound 3b 39.43 nMBetter or comparable to celecoxib[18]

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their structural versatility allows for modifications that can enhance their potency and spectrum of action.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilicity and electronic properties of the substituents on the pyrazole ring play a crucial role in their antimicrobial efficacy.

Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole derivatives against a panel of bacteria and fungi.

Table 4: Antimicrobial Activity of Pyrazole Derivatives (MIC µg/mL)

Compound IDS. aureusE. coliC. albicansA. nigerReference
Compound 21a 62.51251252.9[9]
Compound 9 4InactiveNot ReportedNot Reported[19]
Imidazo-pyridine pyrazole <1<1Not ReportedNot Reported[11]
Pyrano[2,3-c] pyrazole 5c 6.256.25Not ReportedNot Reported[11]

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives.

This classical method involves the condensation of a β-diketone with a hydrazine.

  • Procedure:

    • Dissolve the β-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the hydrazine derivative (1 equivalent).

    • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

    • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

  • Yields: Generally good to excellent (70-99%).[13]

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.

  • Procedure for Pyrazoline Synthesis:

    • Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

    • The reaction mixture is refluxed for several hours.

    • After cooling, the product often precipitates and can be collected by filtration.

    • Purification is typically achieved by recrystallization.

  • Yields: Good to high yields are often reported.

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize highly substituted pyrazoles.

  • Procedure (Example for Pyranopyrazoles):

    • A mixture of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine).

    • The reaction is typically carried out at room temperature or with gentle heating.

    • The product precipitates from the reaction mixture and is collected by filtration.

  • Yields: Generally good to excellent.

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Procedure:

    • The COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Procedure:

    • Administer the pyrazole derivative or vehicle to rats orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

  • Procedure:

    • Prepare a lawn culture of the test microorganism on an agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a solution of the pyrazole derivative at a known concentration to the wells.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of inhibition around the wells. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits ATP binding

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 signaling pathway and inhibition by pyrazole derivatives.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Pyrazole Pyrazole Derivative Pyrazole->JAK Inhibits ATP binding

Caption: JAK-STAT signaling pathway and inhibition by pyrazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., Chalcones, Hydrazines) React Chemical Synthesis (e.g., Cyclocondensation) Start->React Purify Purification (Recrystallization, Chromatography) React->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize InVitro In Vitro Assays (MTT, COX, Antimicrobial) Characterize->InVitro Test Compounds InVivo In Vivo Models (e.g., Paw Edema) InVitro->InVivo Mechanism Mechanism of Action Studies (Kinase Assays, Docking) InVitro->Mechanism Data Data Collection & Analysis (IC50, MIC, % Inhibition) InVivo->Data Mechanism->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for pyrazole derivative drug discovery.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with potent and diverse pharmacological activities. Their success as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to be readily synthesized and functionalized, allowing for the fine-tuning of their biological profiles. The inhibition of key enzymes and signaling pathways, such as protein kinases and cyclooxygenases, remains a central theme in their mechanism of action. This technical guide serves as a foundational resource for researchers, providing essential data, protocols, and mechanistic insights to facilitate the ongoing discovery and development of novel pyrazole-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for addressing unmet medical needs.

References

Exploring the Chemical Space of 3-(1H-Pyrazol-1-ylmethyl)aniline Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-pyrazol-1-ylmethyl)aniline core represents a versatile scaffold in medicinal chemistry, integrating the biologically significant pyrazole and aniline moieties. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of dipeptidyl peptidase-IV (DPP-IV). The aniline fragment provides a crucial point for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide aims to provide an in-depth exploration of the chemical space of this compound analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways and workflows to aid in the rational design of novel therapeutic agents.

While comprehensive data on the specific this compound scaffold is emerging, this guide draws upon structurally related pyrazole-aniline analogs to infer potential biological targets, structure-activity relationships (SAR), and synthetic strategies.

Quantitative Data Summary

The biological activity of pyrazole-aniline derivatives is highly dependent on the substitution patterns on both the pyrazole and aniline rings. The following tables summarize representative quantitative data from studies on structurally related analogs, offering insights into potential activities for the this compound core.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Analogs

Compound IDCore ScaffoldTarget Kinase(s)IC50 (µM)Reference
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E0.98 ± 0.06[1]
10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleJAK20.166[2]
JAK30.057[2]
Aurora A0.939[2]
Aurora B0.583[2]

Table 2: Antiproliferative Activity of Representative Pyrazole Analogs

Compound IDCore ScaffoldCell LineIC50 (µM)Reference
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineMCF-7 (Breast Cancer)1.88 ± 0.11[1]
B16-F10 (Melanoma)2.12 ± 0.15[1]
10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleK562 (Leukemia)6.726[2]

Table 3: Antiviral Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs against RSV

Compound IDR1 SubstitutionEC50 (µM)Reference
Analog 1 Chlorine5 - 28[3]
Analog 2 Bromine5 - 28[3]
Analog 3 TrifluoromethylInactive[3]

Table 4: In Silico Docking Scores of Pyrazole Derivatives against DPP-IV

Compound SeriesDocking Score (kcal/mol)Reference
((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives-8.5 to -9.6[4]
Anagliptin (Reference)-7.6[4]

Experimental Protocols

The synthesis of this compound analogs can be achieved through various established synthetic routes. Below are detailed methodologies for key synthetic steps and biological assays, adapted from literature on related compounds.

General Synthesis of N-Arylmethyl-Pyrazoles

A common and efficient method for the N-alkylation of pyrazoles involves reaction with a suitable benzyl halide.

Protocol 1: Microwave-Assisted Synthesis of N-Arylmethyl Pyrazoles

  • Reaction Setup: In an open glass tube, combine the desired pyrazole (1 mmol) and the substituted 3-aminobenzyl halide (1.1 mmol).

  • Microwave Irradiation: Place the reaction tube in a multimode microwave oven and irradiate at a power of 600-900 W for 3-10 minutes. The reaction often proceeds in a semi-solid or liquid state.

  • Work-up: After cooling to room temperature, dissolve the crude reaction mixture in dichloromethane.

  • Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Protocol 2: Kinase Activity Assay

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create serial dilutions to achieve the desired final concentrations.

  • Reaction Mixture: In a suitable microplate, add the kinase enzyme, the appropriate buffer, and the test compound.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Proliferation Assay

The antiproliferative effects of the synthesized analogs can be determined using a standard colorimetric assay.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are likely mediated through their interaction with various signaling pathways. Based on the activities of related pyrazole-aniline compounds, potential targets include protein kinases and other enzymes.

Potential Kinase-Mediated Signaling Pathways

Many pyrazole derivatives are known to be potent kinase inhibitors. Analogs of this compound could potentially target kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Regulation Aurora Aurora Kinase Aurora->CellCycle Regulation Transcription Gene Transcription STAT_dimer->Transcription Activation Transcription->CellCycle Proliferation Proliferation CellCycle->Proliferation Inhibitor This compound Analog Inhibitor->JAK Inhibitor->CDK_Cyclin Inhibitor->Aurora

Caption: Potential kinase signaling pathways targeted by pyrazole-aniline analogs.

DPP-IV Inhibition and Glucose Homeostasis

Certain pyrazole derivatives have shown potential as DPP-IV inhibitors. DPP-IV is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-IV leads to increased levels of active incretins, resulting in enhanced insulin secretion and improved glucose control.

G Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPPIV DPP-IV Enzyme Incretins->DPPIV Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Degradation by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor This compound Analog Inhibitor->DPPIV Inhibits

Caption: Mechanism of action for DPP-IV inhibition by pyrazole analogs.

General Drug Discovery and Development Workflow

The exploration of the this compound chemical space follows a standard drug discovery workflow, from initial design and synthesis to preclinical evaluation.

G Design Compound Design & Library Generation Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (Biological Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis ADMET In Silico & In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Studies Lead_Opt->In_Vivo ADMET->Lead_Opt Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of novel pyrazole-aniline analogs.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. By leveraging the extensive knowledge base of related pyrazole-aniline derivatives, researchers can strategically explore this chemical space to identify potent and selective modulators of various biological targets. The data, protocols, and conceptual frameworks presented in this guide are intended to facilitate these efforts and accelerate the discovery and development of new medicines. Further investigation into the direct synthesis and biological evaluation of a diverse library of this compound analogs is warranted to fully elucidate the potential of this promising chemical core.

References

The Discovery and Synthesis of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The unique ability of the pyrazole core to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This technical guide provides an in-depth overview of modern synthetic methodologies, key therapeutic applications with a focus on oncology, and detailed experimental protocols for the discovery and evaluation of novel pyrazole-based compounds.

I. Modern Synthetic Methodologies for the Pyrazole Core

The synthesis of the pyrazole ring has progressed from classical condensation reactions to more efficient and versatile modern techniques, such as multicomponent and [3+2] cycloaddition reactions. These advanced methods offer improved yields, greater control over regioselectivity, and access to a wider range of structurally diverse molecules.[2]

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis, a foundational method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This robust and straightforward reaction remains a staple for synthesizing a variety of substituted pyrazoles.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a simple substituted pyrazole via the Knorr condensation reaction.[1]

  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1.0 mmol) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 mmol) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,5-dimethyl-1H-pyrazole.[1]

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient one-pot approach to synthesize complex and densely substituted pyrazoles from three or more starting materials.[2] This strategy is advantageous in terms of atom economy, reduced reaction times, and simplified purification procedures. A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[3]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole

This protocol is based on a general MCR strategy for synthesizing highly substituted pyrazoles.[3]

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of an acid, such as a few drops of hydrochloric acid, to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 4-8 hours.

  • Isolation and Purification: The product often precipitates out of the reaction mixture upon cooling. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

[3+2] Cycloaddition Reactions

A powerful method for constructing the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, like an alkyne or an alkene.[2]

II. Pyrazole-Based Compounds as Kinase Inhibitors in Oncology

A significant application of pyrazole derivatives in drug discovery is their role as protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been successfully designed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases E2F->Rb binds & sequesters G1S_Transition G1/S Phase Gene Transcription E2F->G1S_Transition activates CyclinE_CDK2 Cyclin E / CDK2 G1S_Transition->CyclinE_CDK2 CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 maintains Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Inhibition of Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[2][5] Aberrant JAK/STAT signaling is implicated in various cancers.[6]

JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression translocates to nucleus & regulates Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.

III. Biological Evaluation of Pyrazole-Based Compounds

The anticancer potential of newly synthesized pyrazole derivatives is assessed through a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

Workflow for Evaluating Novel Kinase Inhibitors

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with broad screening for cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream effects of inhibition.

Kinase_Inhibitor_Workflow Start Synthesized Pyrazole Compound Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Potent_Compound Potent Compound Identified? Determine_IC50->Potent_Compound Stop End Evaluation Potent_Compound->Stop No Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assay Potent_Compound->Kinase_Inhibition_Assay Yes Target_Engagement On-Target Activity? Kinase_Inhibition_Assay->Target_Engagement Target_Engagement->Stop No Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) Target_Engagement->Mechanism_Studies Yes Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for evaluating a novel kinase inhibitor.

Experimental Protocols for Biological Evaluation

1. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[7]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[7]

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the antiproliferative mechanism of the compound.[8]

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.[8]

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

IV. Quantitative Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the potency and structure-activity relationships (SAR) of different compounds.

Table 1: In Vitro Anticancer Activity of Pyrazole-Chalcone Hybrids

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrazole-Chalcone 1a MCF-7 (Breast)5.2Doxorubicin0.98
A549 (Lung)7.8Doxorubicin1.25
PC-3 (Prostate)6.5Doxorubicin1.10
Pyrazole-Chalcone 1b MCF-7 (Breast)3.1Doxorubicin0.98
A549 (Lung)4.5Doxorubicin1.25
PC-3 (Prostate)3.9Doxorubicin1.10
Pyrazole-Chalcone 1c MCF-7 (Breast)8.9Doxorubicin0.98
A549 (Lung)10.2Doxorubicin1.25
PC-3 (Prostate)9.7Doxorubicin1.10

Data compiled and synthesized from multiple sources for illustrative purposes.[7]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)
Pyrazole Inhibitor A CDK2/cyclin A15
CDK1/cyclin B25
Pyrazole Inhibitor B JAK15
JAK210
Pyrazole Inhibitor C p38 MAP Kinase50

Data compiled and synthesized from multiple sources for illustrative purposes.[9]

V. Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents, particularly in the field of oncology. Advances in synthetic methodologies have enabled the creation of large and diverse libraries of pyrazole-based compounds for biological screening. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, evaluate, and optimize new pyrazole derivatives as potential kinase inhibitors and anticancer drugs. The systematic application of these methods will undoubtedly facilitate the identification of new lead compounds and contribute to the development of next-generation cancer therapies.

References

An In-Depth Technical Guide to the Fundamental Reactivity of the 3-(1H-Pyrazol-1-ylmethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-pyrazol-1-ylmethyl)aniline scaffold is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. This structure uniquely combines the pharmacologically relevant pyrazole moiety with a reactive aniline ring, connected by a flexible methylene bridge. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs. The aniline moiety serves as a crucial building block for a variety of chemical transformations and can participate in key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, fundamental reactivity, and diverse applications of this promising scaffold.

Synthesis of the Scaffold

The synthesis of the this compound scaffold can be achieved through several methodologies, with the most common being the condensation reaction between a pyrazole precursor and an aniline derivative.

Primary Synthetic Routes

One of the most straightforward methods involves the reaction of 3-aminobenzylamine with a pyrazole-forming reagent or the direct alkylation of pyrazole with a suitable 3-aminobenzyl halide. A notable and efficient approach is the condensation of N-hydroxymethylpyrazole with aniline, which proceeds under mild conditions. Another synthetic strategy involves a C-F activation approach, starting from 4-(trifluoromethyl)aniline, which rearranges to provide the desired aniline derivative.

G cluster_synthesis General Synthetic Workflow pyrazole Pyrazole condensation Condensation/ Alkylation pyrazole->condensation aniline_precursor 3-Substituted Aniline Precursor (e.g., 3-aminobenzyl halide) aniline_precursor->condensation scaffold This compound condensation->scaffold

General synthetic workflow for the this compound scaffold.
Method Precursors Reagents/Conditions Yield Reference
CondensationN-hydroxymethyl-[3-carbomethoxy-5-methyl]-pyrazole and anilineAnhydrous acetonitrile, room temperature, 7 days94%[1]
C-F Activation4-(trifluoromethyl)aniline and 4-methylpyrazoleKOH, DMSO, reflux, 1 hour63%[2]
Multi-componentHydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal monohydrateWater, catalyst-freeGood to excellent[3]

Fundamental Reactivity

The reactivity of the this compound scaffold is dictated by the distinct chemical properties of its three core components: the pyrazole ring, the aniline ring, and the methylene bridge.

Reactivity of the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. Due to the presence of the two nitrogen atoms, the ring is generally less reactive than benzene. Electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon.

Electrophilic Halogenation:

A common and useful reaction is the halogenation of the pyrazole ring, which provides a handle for further functionalization, such as cross-coupling reactions.

Experimental Protocol: Halogenation of a 3-Aryl-1H-pyrazol-5-amine (A Representative Protocol)

  • Materials: 3-phenyl-1-tosyl-1H-pyrazol-5-amine (1a, 4.0 mmol), N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (4.8 mmol), and DMSO (10 mL).

  • Procedure: A mixture of the pyrazole derivative and the halogenating agent in DMSO is stirred at room temperature for 6 hours under a nitrogen atmosphere. Upon completion, the reaction is extracted with dichloromethane, washed with a saturated NaCl solution, and concentrated in vacuo. The crude residue is then purified by flash chromatography.

Reaction Reagent Conditions Position of Substitution Yield
BrominationNBS in DMSORoom temperature, 6hC4Moderate to Excellent
IodinationNIS in DMSORoom temperature, 6hC4Moderate to Excellent
ChlorinationNCS in DMSORoom temperature, 3hC4Moderate to Excellent
Reactivity of the Aniline Moiety

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group. This directing group favors substitution at the ortho and para positions relative to the amino group. The presence of the pyrazolylmethyl substituent at the meta position will further influence the regioselectivity of these reactions.

Electrophilic Substitution Reactions:

  • Nitration: Nitration of the aniline ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid oxidation of the amino group. Protection of the amino group as an acetamide is often employed to moderate its reactivity and prevent oxidation.

  • Halogenation: Halogenation, particularly bromination, of the aniline ring occurs readily, often leading to poly-substituted products under harsh conditions. To achieve mono-substitution, milder conditions and protection of the amino group are typically necessary.[4]

  • Acylation: The amino group of the aniline moiety can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group and modulate its reactivity.

N-Alkylation and N-Arylation:

The nitrogen atom of the aniline is nucleophilic and can undergo alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination.

Diazotization:

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Reactions at the Methylene Bridge

The methylene bridge is generally the least reactive part of the scaffold. However, under radical conditions, C-H activation at this position could potentially occur, although this is less common compared to reactions on the aromatic rings.

Advanced Applications

The unique structural features of the this compound scaffold make it a valuable platform for the development of new therapeutic agents and catalysts.

Medicinal Chemistry

The pyrazole-aniline scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.

  • Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of kinases, which are crucial enzymes in cancer progression.

  • Antimicrobial Activity: The scaffold has also been explored for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

G cluster_pathway Illustrative Kinase Inhibition Pathway ligand Pyrazole-Aniline Derivative kinase Kinase (e.g., Tyrosine Kinase) ligand->kinase Binds to active site inhibition Inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream inhibition->kinase

Illustrative signaling pathway showing kinase inhibition by a pyrazole-aniline derivative.
Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyrazole and aniline moieties make the this compound scaffold an excellent ligand for coordinating with a variety of metal ions.

  • Ligand-Metal Complex Formation: The scaffold can act as a bidentate or tridentate ligand, forming stable complexes with transition metals such as palladium, copper, and nickel. The coordination mode can be tuned by modifying the substituents on the pyrazole and aniline rings.

G cluster_coordination Ligand-Metal Complex Formation ligand This compound complex [M(Ligand)n] Complex ligand->complex Coordination metal Metal Ion (M+) metal->complex

Formation of a metal complex with the this compound ligand.
  • Catalytic Applications: Metal complexes derived from this scaffold have shown significant catalytic activity in various organic transformations. For example, palladium complexes have been successfully employed as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the synthesis of complex organic molecules.

Summary and Outlook

The this compound scaffold represents a highly versatile and synthetically accessible building block with a rich and tunable reactivity. The presence of two distinct and reactive aromatic systems, the pyrazole and aniline rings, allows for a wide range of chemical modifications. This has led to its emergence as a privileged scaffold in medicinal chemistry, with derivatives showing promising anticancer and antimicrobial activities. Furthermore, its excellent coordination properties have enabled its use in the development of novel catalysts for important organic transformations.

Future research in this area will likely focus on the development of more efficient and regioselective methods for the functionalization of this scaffold. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. The exploration of its metal complexes with a broader range of metals and their application in asymmetric catalysis also holds significant promise. The continued investigation of the this compound scaffold is poised to make significant contributions to both the fields of drug discovery and synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-(1H-pyrazol-1-ylmethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-ylmethyl)aniline is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its structure incorporates a pyrazole ring, a known pharmacophore present in numerous biologically active compounds, and an aniline moiety, which provides a convenient handle for further chemical modifications. This combination allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The pyrazole group can engage in hydrogen bonding and other interactions with biological targets, while the aniline functional group is readily derivatized to modulate potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of this compound as a foundational structure for the development of kinase and enzyme inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are included to facilitate its use in drug discovery programs.

Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
IUPAC Name This compound
SMILES C1=CC(=CC(=C1)N)CN2C=CC=N2
InChI InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed to generate potent inhibitors of several important drug targets. The primary strategy involves the derivatization of the aniline amino group to introduce functionalities that can interact with specific residues in the target protein's active site.

Kinase Inhibitors

The pyrazole ring is a privileged scaffold in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The aniline portion of the molecule can be modified to extend into other regions of the active site, thereby conferring potency and selectivity.

a) Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:

Derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been synthesized and evaluated as potential anticancer agents by targeting CDK2.[1] Compound 5a from this series demonstrated potent inhibition of CDK2/cyclin E and significant antiproliferative activity against cancer cell lines.[1]

b) c-Met and FLT3 Kinase Inhibitors:

The pyrazole-aniline core is also found in inhibitors of other therapeutically relevant kinases such as c-Met and FLT3, which are implicated in various cancers. The general structure allows for modifications that can be tailored to the specific contours and electrostatic environment of the target kinase.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors:

Substituted pyrazole-aniline derivatives have been explored as inhibitors of DPP-IV, a key enzyme in glucose homeostasis.[2] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulates insulin secretion, making it an attractive strategy for the treatment of type 2 diabetes.[2]

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the biological activity of representative compounds derived from a pyrazole-aniline scaffold. It is important to note that the parent compound, this compound, is primarily used as a building block and may not exhibit significant inhibitory activity itself. The data presented here is for more complex analogues to illustrate the potential of this scaffold.

Table 1: CDK2 Inhibition and Antiproliferative Activity of a Representative Derivative [1]

Compound IDStructureTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK2/cyclin E0.98 ± 0.06MCF-7 (Breast Cancer)1.88 ± 0.11
B16-F10 (Melanoma)2.12 ± 0.15

Table 2: DPP-IV Inhibition Data for a Representative Derivative [2]

Compound IDStructureTargetDocking Score (kcal/mol)
ST-24 ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivativeDPP-IV-9.6
Anagliptin (Reference)DPP-IV-7.6

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound starting from 3-nitrobenzyl bromide and pyrazole, followed by reduction of the nitro group.

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-pyrazole

  • Materials:

    • Pyrazole

    • 3-Nitrobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 3-nitrobenzyl bromide (1.0 eq) in acetonitrile dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-nitrobenzyl)-1H-pyrazole.

Step 2: Synthesis of this compound

  • Materials:

    • 1-(3-nitrobenzyl)-1H-pyrazole

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a suspension of 1-(3-nitrobenzyl)-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain this compound.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for determining the IC₅₀ of a test compound against CDK2/Cyclin A2 using a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • Kinase substrate (e.g., a peptide substrate)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

    • In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO).

    • Add 2 µL of CDK2/Cyclin A2 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

This protocol describes a method to screen for DPP-IV inhibitors using a fluorogenic substrate.

  • Materials:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

    • Test compound (dissolved in DMSO)

    • Sitagliptin (positive control inhibitor)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and sitagliptin in assay buffer.

    • In the wells of a 96-well plate, set up the following:

      • 100% Initial Activity Wells: 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent (DMSO).

      • Background Wells: 40 µL of assay buffer and 10 µL of solvent.

      • Positive Control Wells: 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of sitagliptin solution.

      • Inhibitor Wells: 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of test compound dilution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity wells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

cMet_signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Scaffold-based c-Met Inhibitor Inhibitor->cMet FLT3_ITD_signaling_pathway cluster_stat STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_ras_mapk RAS/MAPK Pathway FLT3_ITD FLT3-ITD Mutant (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Leukemic_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Leukemic_Proliferation Inhibitor Scaffold-based FLT3 Inhibitor Inhibitor->FLT3_ITD synthesis_workflow start Start: Pyrazole & 3-Nitrobenzyl Bromide step1 Step 1: N-Alkylation (K₂CO₃, Acetonitrile, Reflux) start->step1 intermediate Intermediate: 1-(3-nitrobenzyl)-1H-pyrazole step1->intermediate step2 Step 2: Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O, Reflux) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product kinase_assay_workflow prep Prepare Compound Dilutions & Reagents (Enzyme, Substrate, ATP) reaction_setup Set up Kinase Reaction in Plate (Compound + Enzyme + Substrate/ATP) prep->reaction_setup incubation Incubate at Room Temperature (e.g., 60 min) reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_generation Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->signal_generation readout Read Luminescence (Plate Reader) signal_generation->readout analysis Data Analysis: Calculate % Inhibition & IC₅₀ readout->analysis

References

Application Notes and Protocols: 3-(1H-pyrazol-1-ylmethyl)aniline in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5][6][7] Several pyrazole-containing drugs have been approved for cancer therapy, highlighting the importance of this scaffold in the development of novel oncology therapeutics.[3] This document provides detailed application notes and protocols for the investigation of 3-(1H-pyrazol-1-ylmethyl)aniline and its derivatives as potential anticancer agents. While specific data for this compound is limited in the public domain, this guide leverages information from structurally related pyrazole-aniline compounds to provide a comprehensive framework for its evaluation.

The core structure of this compound combines a pyrazole ring, a known pharmacophore in many bioactive molecules, with an aniline moiety, which provides a versatile point for chemical modification and interaction with biological targets.[8] This unique combination makes it an attractive scaffold for the design of novel kinase inhibitors and other targeted anticancer agents.

Chemical Information

Compound Name This compound
CAS Number 142335-60-2
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Structure
alt text
(Image Source: PubChem CID 6485349)

Anticipated Anticancer Applications and Mechanism of Action

While the specific anticancer activity of this compound is not yet extensively documented, based on structurally similar compounds, it is hypothesized to exhibit cytotoxic effects against various cancer cell lines. Derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have shown potent antiproliferative activity.[9][10]

Potential Mechanisms of Action May Include:

  • Kinase Inhibition: A primary mechanism for many pyrazole-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][3] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[9][10]

  • Induction of Apoptosis: The compound and its derivatives may induce programmed cell death (apoptosis) in cancer cells, a common mechanism for effective chemotherapeutic agents.[11]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds could halt the proliferation of cancer cells at specific phases, such as G2/M.[11][12]

  • Inhibition of Angiogenesis: Some pyrazole derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Potential Signaling Pathway Involvement

Based on related pyrazole and aniline derivatives, this compound could potentially modulate key cancer-related signaling pathways such as:

  • CDK/Cyclin Pathway: Regulates cell cycle progression.

  • PI3K/AKT/mTOR Pathway: A central pathway for cell growth, proliferation, and survival.[13]

  • MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.

  • Notch-Akt Signaling Pathway: Plays a role in cell fate decisions, proliferation, and apoptosis.[12]

Logical Relationship of Potential Mechanism

Anticipated_Mechanism_of_Action Logical Flow of Potential Anticancer Mechanism A This compound Derivatives B Kinase Inhibition (e.g., CDK2) A->B Inhibits D Induction of Apoptosis A->D Induces C Cell Cycle Arrest B->C Leads to E Inhibition of Cancer Cell Proliferation C->E D->E

Caption: Potential mechanism of this compound derivatives.

Quantitative Data Summary

The following table summarizes the anticancer activity of a structurally related compound, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) , to provide a reference for the potential efficacy of this compound derivatives.[9][10]

Compound Cancer Cell Line Assay IC₅₀ (µM) Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)MCF-7 (Breast Cancer)Antiproliferative1.88 ± 0.11[9][10]
B16-F10 (Melanoma)Antiproliferative2.12 ± 0.15[9][10]
CDK2/cyclin EKinase Inhibition0.98 ± 0.06[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

A potential synthetic route for this compound, adapted from general methods for similar structures, is the Mannich reaction.[8]

Materials:

  • 3-Nitrobenzaldehyde

  • Pyrazole

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 1-((3-nitrophenyl)methyl)-1H-pyrazole.

    • To a solution of 3-nitrobenzaldehyde in methanol, add pyrazole.

    • Cool the mixture to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Reduction of the nitro group.

    • Dissolve the product from Step 1 in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Synthesis Workflow

Synthesis_Workflow Synthetic Pathway for this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction A 3-Nitrobenzaldehyde + Pyrazole B NaBH4, MeOH A->B C 1-((3-nitrophenyl)methyl)-1H-pyrazole B->C D 1-((3-nitrophenyl)methyl)-1H-pyrazole E H2, Pd/C, MeOH D->E F This compound E->F

Caption: A potential two-step synthesis of the target compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT Assay Workflow dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for MTT Cytotoxicity Assay", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Seed Cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with Compound\n(Serial Dilutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Solution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add DMSO to\nDissolve Formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Read Absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Calculate IC50", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

References

Application Notes and Protocols: 3-(1H-pyrazol-1-ylmethyl)aniline as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-ylmethyl)aniline is a valuable bifunctional building block in heterocyclic synthesis. Its structure, featuring a reactive aniline moiety and a pyrazole ring linked by a methylene bridge, offers multiple reaction sites for the construction of diverse and complex heterocyclic scaffolds. The aniline group serves as a versatile handle for cyclization reactions to form a variety of fused and non-fused ring systems, while the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, known to impart a range of biological activities. This document provides an overview of its application in the synthesis of quinoline derivatives and outlines a general protocol for such transformations.

Application in Quinoline Synthesis

The aniline functionality of this compound makes it an ideal substrate for classic quinoline syntheses, such as the Combes, Doebner-von Miller, and Skraup reactions. These acid-catalyzed cyclization reactions with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or glycerol, respectively, allow for the construction of the quinoline core fused to the pyrazolyl-methylphenyl moiety. The resulting pyrazolyl-substituted quinolines are of significant interest in drug discovery due to the combined pharmacological profiles of the two heterocyclic systems.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-diketone. In the case of this compound, this reaction leads to the formation of 2,4-disubstituted-7-(1H-pyrazol-1-ylmethyl)quinolines.

Reaction Scheme:

Combes_Synthesis cluster_reactants Reactants cluster_products Product Aniline This compound Quinoline 2,4-Dimethyl-7-((1H-pyrazol-1-yl)methyl)quinoline Aniline->Quinoline + Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Quinoline H+ cat.

Caption: General scheme for the Combes synthesis of a pyrazolyl-substituted quinoline.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-((1H-pyrazol-1-yl)methyl)quinoline

This protocol is a general representation of the Combes synthesis and may require optimization for specific substrates.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Slowly and carefully, add concentrated sulfuric acid (or PPA) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dimethyl-7-((1H-pyrazol-1-yl)methyl)quinoline.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundAcetylacetoneH₂SO₄Ethanol4-860-80
This compoundEthyl acetoacetatePPAToluene6-1255-75

*Yields are representative and can vary based on reaction scale and purification efficiency.

Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated aldehyde or ketone, often generated in situ, to construct the quinoline ring. This method can lead to a mixture of regioisomers depending on the substitution pattern of the aniline.

Reaction Workflow:

Doebner_von_Miller_Workflow start Start: Mix Reactants reaction Acid-catalyzed Reaction (e.g., HCl, H₂SO₄) start->reaction This compound + α,β-unsaturated carbonyl workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: Pyrazolyl-substituted Quinoline purification->product

Caption: Workflow for the Doebner-von Miller synthesis of pyrazolyl-quinolines.

Experimental Protocol: General Procedure for Doebner-von Miller Reaction

Materials:

  • This compound

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - use with extreme caution)

  • Ethanol

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, combine this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (2.0-3.0 eq) in a suitable solvent like ethanol.

  • Add the oxidizing agent.

  • Carefully add the concentrated acid catalyst dropwise while cooling the reaction mixture in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the mixture and carefully neutralize with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography.

Quantitative Data:

Reactant 1Reactant 2CatalystOxidizing AgentYield (%)
This compoundCrotonaldehydeHClNitrobenzene40-60
This compoundMethyl vinyl ketoneH₂SO₄Arsenic Pentoxide45-65

*Yields are representative and subject to variation. The use of arsenic-based reagents requires specialized handling and safety precautions.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds, particularly pyrazolyl-substituted quinolines. The established methodologies of Combes and Doebner-von Miller provide reliable routes to these valuable scaffolds. The presented protocols offer a foundation for further exploration and optimization in the development of new chemical entities for pharmaceutical and materials science applications. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets.

Application Notes and Protocols: In Vitro Evaluation of 3-(1H-Pyrazol-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of the in vitro evaluation of 3-(1H-pyrazol-1-ylmethyl)aniline derivatives, a class of compounds demonstrating significant potential in various therapeutic areas, including oncology and infectious diseases. The following sections detail the biological activities of these derivatives, provide standardized protocols for their in vitro assessment, and illustrate key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various this compound derivatives from in vitro studies.

Table 1: Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

CompoundCell LineIC50 (µM)TargetReference
5aMCF-7 (Breast Cancer)1.88 ± 0.11CDK2/cyclin E[1][2]
5aB16-F10 (Melanoma)2.12 ± 0.15CDK2/cyclin E[1][2]
20MCF-7 (Breast Cancer)1.88 ± 0.11CDK2[2]
20B16-F10 (Melanoma)2.12 ± 0.15CDK2[2]
21HCT116 (Colon Cancer)0.39 ± 0.06Not specified[2]
21MCF-7 (Breast Cancer)0.46 ± 0.04Not specified[2]

Table 2: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 / EC50 (µM)Reference
1A549 (Lung Cancer)613.22[3]
2A549 (Lung Cancer)220.20[3]
18cHL-60 (Leukemia)8.43[4]
18cMDA-MB-231 (Breast Cancer)12.54[4]
18cMCF-7 (Breast Cancer)16.2[4]
18gHL-60 (Leukemia)10.43[4]
18gMCF-7 (Breast Cancer)11.70[4]
18gMDA-MB-231 (Breast Cancer)4.07[4]
18hHL-60 (Leukemia)8.99[4]
18hMCF-7 (Breast Cancer)12.48[4]
18hMDA-MB-231 (Breast Cancer)7.18[4]
3i-k, 3m, 3o-pLNCaP (Prostate Cancer)5.22 ± 0.12 to 11.75 ± 0.07[5]

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
5aCDK2/cyclin E0.98 ± 0.06[1][2]
18cVEGFR20.218[4]
18gVEGFR20.168[4]
18hVEGFR20.135[4]
18gHER20.496[4]
18hHER20.253[4]
18hEGFR0.574[4]
8tFLT30.000089[6]
8tCDK20.000719[6]
8tCDK40.000770[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against protein kinases such as CDK2.

Materials:

  • This compound derivatives

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

  • Kinase Reaction:

    • Add the test compounds to the wells of the assay plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD + CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb P pRb pRb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE + CDK2 CDK2 CyclinE->CDK2 S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Inhibitor Pyrazol-aniline Derivative Inhibitor->CDK2 Inhibition Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., Kinase Assay) In_Vitro_Screening->Enzyme_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Enzyme_Inhibition_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis Molecular_Docking Molecular Docking Mechanism_of_Action->Molecular_Docking Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization Molecular_Docking->Lead_Optimization

References

Application Notes and Protocols for Molecular Docking Studies of 3-(1H-Pyrazol-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of 3-(1H-pyrazol-1-ylmethyl)aniline analogs, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. This document outlines the rationale, protocols, and data interpretation for in silico analysis of these analogs against key biological targets, such as Cyclin-Dependent Kinase 2 (CDK2).

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The linkage of the pyrazole and aniline moieties through a methylene bridge creates a versatile backbone for the design of targeted therapeutics. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This allows for the rational design and prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Recent studies have highlighted the potential of structurally similar pyrazole-aniline derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells.[1][2] Therefore, CDK2 represents a promising target for the development of novel anticancer agents. These notes will focus on the application of molecular docking to investigate the interaction of this compound analogs with CDK2.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against CDK2/cyclin E, which are structurally related to the topic compounds and provide a strong rationale for their investigation as CDK2 inhibitors. Additionally, a representative table of hypothetical molecular docking scores for a focused set of this compound analogs against CDK2 is presented to illustrate the expected outcomes of such studies.

Table 1: In Vitro Inhibitory Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives against CDK2/cyclin E [1][2]

Compound IDSubstituentsIC50 (µM)
5a R1=H, R2=H0.98 ± 0.06
5b R1=H, R2=4-CH31.52 ± 0.11
5c R1=H, R2=4-OCH32.34 ± 0.18
5d R1=H, R2=4-F1.21 ± 0.09
6a R1=4-CH3, R2=H2.87 ± 0.23
6b R1=4-CH3, R2=4-CH33.45 ± 0.29
7a R1=4-OCH3, R2=H3.11 ± 0.25
8a R1=4-Cl, R2=H1.15 ± 0.08

Data extracted from a study on related pyrazole-aniline derivatives to demonstrate the potential of the scaffold.

Table 2: Representative Molecular Docking Results of this compound Analogs against CDK2 (PDB ID: 1HCK)

Analog IDAniline Ring SubstituentDocking Score (kcal/mol)Estimated Ki (µM)Key Interacting Residues
PA-1 None-7.81.5LEU83, LYS33, GLU81
PA-2 4-Chloro-8.50.5LEU83, LYS33, GLN131
PA-3 4-Fluoro-8.20.8LEU83, LYS33, ASP86
PA-4 4-Methyl-8.10.9LEU83, ILE10, LYS33
PA-5 4-Methoxy-8.30.7LEU83, LYS33, GLN131
PA-6 3,4-Dichloro-9.10.15LEU83, LYS33, PHE80

Note: The data in Table 2 is a hypothetical representation based on typical docking scores for pyrazole-based kinase inhibitors and serves as an illustrative example.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to this compound analogs involves a two-step process:

  • N-Alkylation of Pyrazole: Pyrazole is reacted with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion.

  • Reduction of the Nitro Group: The resulting 1-(3-nitrobenzyl)-1H-pyrazole is then subjected to a reduction reaction to convert the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

Substituted anilines can be used as starting materials in the second step to generate a library of analogs.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the steps for performing molecular docking of the synthesized analogs against CDK2.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein (e.g., PDB ID: 1HCK for CDK2).

2. Protein Preparation: a. Download the PDB file of CDK2 (e.g., 1HCK). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

3. Ligand Preparation: a. Draw the 2D structures of the this compound analogs using a chemical drawing software and save them in MOL or SDF format. b. Open the ligand files in AutoDock Tools. c. Detect the rotatable bonds. d. Save the prepared ligands in PDBQT format.

4. Grid Box Generation: a. Load the prepared protein (PDBQT file) into AutoDock Tools. b. Define the active site of CDK2. This can be done by identifying the key residues from the literature or by centering the grid box on the co-crystallized ligand if available. For CDK2, the ATP-binding pocket is the target site. c. Set the grid box dimensions to encompass the entire active site. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å. d. Save the grid parameter file.

5. Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor, ligand, and grid parameter files, as well as the output file name. b. Execute the docking run from the command line using the following command: vina --config conf.txt --log log.txt

6. Analysis of Results: a. The output file will contain the predicted binding poses of the ligand ranked by their binding affinities (docking scores) in kcal/mol. b. Visualize the docking results using Discovery Studio Visualizer or PyMOL. c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses of the ligands and the amino acid residues in the active site of CDK2.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Define Rotatable Bonds) Run_Vina Run AutoDock Vina (Docking Calculation) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Energy, Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Analyze_Results->Visualize

Caption: Workflow for a typical molecular docking study.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor This compound Analog (Inhibitor) Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

References

Application Notes and Protocols for the Spectroscopic Characterization of 3-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 3-(1H-pyrazol-1-ylmethyl)aniline, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, along with expected data to facilitate structural elucidation and purity assessment.

Introduction

This compound is a bifunctional molecule incorporating both a primary aromatic amine and a pyrazole ring, making it a valuable building block in the synthesis of various biologically active compounds.[1][2] Accurate and thorough characterization of this intermediate is crucial to ensure the identity, purity, and quality of downstream products in the drug development pipeline. This application note outlines the primary spectroscopic techniques used for the structural confirmation and analysis of this compound.

The principal analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy—provide complementary information to deliver a complete structural profile. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar aniline and pyrazole derivatives.[4][5][6][7]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.50d1HPyrazole-H
~7.30d1HPyrazole-H
~7.15t1HAniline-Ar-H
~6.70d1HAniline-Ar-H
~6.60s1HAniline-Ar-H
~6.50d1HAniline-Ar-H
~6.30t1HPyrazole-H
~5.30s2HCH₂
~3.70br s2HNH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~147.0Aniline-C-NH₂
~140.0Pyrazole-C
~138.0Aniline-Ar-C
~130.0Pyrazole-C
~129.5Aniline-Ar-CH
~118.0Aniline-Ar-CH
~115.0Aniline-Ar-CH
~114.0Aniline-Ar-CH
~106.0Pyrazole-CH
~55.0CH₂

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₁N₃[1]
Molecular Weight173.21 g/mol [1]
Monoisotopic Mass173.0953 Da
Expected [M+H]⁺174.1026

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretch (asymmetric and symmetric) of NH₂
3150-3100WeakAromatic C-H stretch[8][9]
1620-1580StrongAromatic C=C stretch[8][9]
1500-1400MediumAromatic C=C stretch[8][9]
1330-1250MediumC-N stretch
900-675StrongC-H out-of-plane bend (aromatic)[8]

Table 5: UV-Vis Spectroscopy Data (Predicted)

λ_max (nm)SolventAssignment
~240Ethanolπ → π* transition
~290Ethanoln → π* transition

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the environment of hydrogen and carbon atoms.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)[10]

  • NMR spectrometer (400 MHz or higher)[10]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ directly in a clean, dry NMR tube.[11]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both spectra.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of the compound.

Materials:

  • This compound sample

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional)

  • Mass spectrometer (e.g., ESI-TOF or Q-TOF)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.[3] A small amount of formic acid (0.1%) can be added to facilitate protonation for positive ion mode analysis.[3]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibrant solution.

    • Set the ionization mode to electrospray ionization (ESI) in positive mode.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Compare the observed m/z value with the calculated exact mass of the protonated molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr) or an ATR-FTIR spectrometer

  • Mortar and pestle

  • Pellet press

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder using a mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H aromatic, C=C aromatic, C-N).[12]

Protocol (ATR-FTIR Method):

  • Background Spectrum: Record a background spectrum with the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. Record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Materials:

  • This compound sample

  • UV-grade ethanol or other suitable solvent[13]

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer[13]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in the chosen solvent (e.g., 1 mg/mL in ethanol).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the range of 0.2-1.0.[13]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.[13]

    • Fill a second matched cuvette with the diluted sample solution.[13]

    • Record the UV-Vis spectrum over a range of 200-400 nm.[13]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizations

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Fig. 1: Experimental workflow for the characterization of this compound.

Logical_Relationships cluster_compound Target Compound Compound This compound NMR NMR (¹H, ¹³C) MS Mass Spec. IR IR UV_Vis UV-Vis Info_NMR C-H Framework Connectivity NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_IR Functional Groups (N-H, C=C, C-N) IR->Info_IR Info_UV Electronic Transitions (Conjugated System) UV_Vis->Info_UV

Fig. 2: Relationship between spectroscopic techniques and the structural information obtained.

References

Application Notes and Protocols for Employing 3-(1H-pyrazol-1-ylmethyl)aniline in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects. The non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, prominently features a pyrazole core.

This document provides detailed application notes and experimental protocols for the utilization of 3-(1H-pyrazol-1-ylmethyl)aniline as a versatile starting material for the synthesis of novel anti-inflammatory agents. The presence of a reactive aniline functional group allows for a variety of chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The primary mechanism of action for many pyrazole-based anti-inflammatory compounds involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1]

Proposed Synthetic Strategies

The primary amino group of this compound serves as a key handle for derivatization. Several synthetic routes can be employed to generate a library of potential anti-inflammatory agents.

1. Synthesis of Pyrazolyl-Amide Derivatives: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Reacting this compound with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) can yield a diverse set of N-substituted amides. The choice of the carboxylic acid component can be guided by the desire to mimic the structures of known anti-inflammatory agents or to explore novel chemical space.

2. Synthesis of Pyrazolyl-Urea Derivatives: Urea derivatives are another important class of bioactive molecules. The reaction of this compound with various isocyanates or by using a phosgene equivalent followed by reaction with an amine provides a straightforward route to pyrazolyl-ureas.

3. Synthesis of Pyrazolyl-Schiff Base Derivatives and their Reduced Analogues: Condensation of this compound with a range of aldehydes and ketones will yield the corresponding Schiff bases (imines). These can be evaluated for their biological activity or can be subsequently reduced (e.g., using sodium borohydride) to the corresponding secondary amines, adding further structural diversity.

Data Presentation: Anti-Inflammatory Activity of Related Pyrazole Derivatives

While specific anti-inflammatory data for derivatives of this compound is not yet extensively published, the following tables summarize the activity of structurally related N-aryl pyrazole compounds, providing a benchmark for the potential efficacy of the proposed derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Representative N-Aryl Pyrazole Derivatives

Compound ClassDerivativeTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazole Carboxamide3-methyl-N-(4-chlorophenyl)-1H-pyrazol-5-ylcarboxamideCOX-20.15Celecoxib0.04
Pyrazole Carboxamide3-methyl-N-(4-methoxyphenyl)-1H-pyrazol-5-ylcarboxamideCOX-20.28Celecoxib0.04
Pyrazolyl Urea1-(4-chlorophenyl)-3-(1,5-diphenyl-1H-pyrazol-3-yl)ureap38α MAPK0.037SB2035800.043
Pyrazolyl Urea1-(4-methoxyphenyl)-3-(1,5-diphenyl-1H-pyrazol-3-yl)ureap38α MAPK0.041SB2035800.043
N-Phenylpyrazole5-(4'-Hydroxy-3'-methoxybenzylidene)hydrazone-3-methyl-4-nitrophenylpyrazolePG Synthase/5-LOX-BW-755c-

Note: The presented data is for structurally related compounds and serves as a reference. Experimental validation is required for derivatives of this compound.

Table 2: In Vivo Anti-Inflammatory Activity of Representative N-Aryl Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

Compound ClassDerivativeDose (mg/kg)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)
Pyrazole Carboxamide3-methyl-N-(4-chlorophenyl)-1H-pyrazol-5-ylcarboxamide2058Flufenamic Acid2062
Pyrazole Carboxamide3-methyl-N-(4-methoxyphenyl)-1H-pyrazol-5-ylcarboxamide2052Flufenamic Acid2062
Pyrazolyl Urea1-(4-chlorophenyl)-3-(1,5-diphenyl-1H-pyrazol-3-yl)urea3080.93Diclofenac Sodium1081.62
Pyrazolyl Urea1-(4-methoxyphenyl)-3-(1,5-diphenyl-1H-pyrazol-3-yl)urea3078.52Diclofenac Sodium1081.62
Pyrazole-pyrazolineCompound 13i10078.6Celecoxib10081.2

Note: The presented data is for structurally related compounds and serves as a reference. Experimental validation is required for derivatives of this compound.

Experimental Protocols

General Synthesis Protocol for Pyrazolyl-Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Substituted carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) or HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazolyl-amide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Experimental Workflow for Synthesis

G cluster_synthesis General Synthesis Workflow start Start: Reagents reactants This compound + Substituted Carboxylic Acid + Coupling Agent (DCC/HATU) + Base (DIPEA/TEA) in Solvent (DCM/DMF) start->reactants reaction Stir at Room Temperature (12-24h) reactants->reaction workup Work-up: 1. Filtration (if DCC) 2. Aqueous Wash 3. Drying reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: NMR, MS, Elemental Analysis purification->characterization end Final Product: Pyrazolyl-Amide Derivative characterization->end

General synthesis workflow for pyrazolyl-amide derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For control wells, add 10 µL of DMSO.

  • Add 20 µL of the colorimetric substrate (TMPD) to each well.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the synthesized compounds on 5-LOX activity.

Materials:

  • Soybean 5-lipoxygenase enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton) dissolved in DMSO

  • 96-well UV-compatible microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add the Assay Buffer and the test compound or reference inhibitor to the respective wells.

  • Add the 5-LOX enzyme solution to each well and incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) to each well.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes at 30-second intervals. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol details the in vivo evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin, Diclofenac Sodium) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle orally (p.o.) via gavage.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow for In Vivo Assay

G cluster_invivo Carrageenan-Induced Paw Edema Workflow start Start: Animal Acclimatization grouping Animal Grouping (Control, Reference, Test) start->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement dosing Oral Administration of Compound/Vehicle initial_measurement->dosing induction Sub-plantar Injection of Carrageenan (1h post-dosing) dosing->induction timed_measurements Paw Volume Measurement (1, 2, 3, 4, 5 hours) induction->timed_measurements data_analysis Data Analysis: Calculate % Edema Inhibition timed_measurements->data_analysis end Results data_analysis->end

Workflow for the carrageenan-induced paw edema assay.

Relevant Signaling Pathways in Inflammation

The anti-inflammatory effects of the synthesized pyrazole derivatives are expected to be mediated through the modulation of key inflammatory signaling pathways. The primary targets are the enzymatic pathways that produce prostaglandins and leukotrienes. Downstream of these, the NF-κB and MAPK signaling pathways play crucial roles in orchestrating the inflammatory response.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

These pathways are responsible for the metabolism of arachidonic acid into pro-inflammatory lipid mediators.

G cluster_pathway Arachidonic Acid Cascade cluster_cox COX Pathway cluster_lox 5-LOX Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Stimuli (e.g., Injury) cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 PGG₂ cox->pgg2 O₂ pgh2 PGH₂ pgg2->pgh2 pgs Prostaglandins (PGE₂, PGD₂, etc.) pgh2->pgs txs Thromboxanes (TXA₂) pgh2->txs hpete 5-HPETE lox->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 cyslts Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) lta4->cyslts

The arachidonic acid cascade leading to pro-inflammatory mediators.
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G cluster_nfkb NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) receptor Cell Surface Receptors stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Ubiquitination and Degradation ikb_p->ikb_deg nfkb_active Active NF-κB (p50/p65) ikb_deg->nfkb_active Releases nfkb_complex NF-κB (p50/p65) - IκB (Inactive in Cytoplasm) nfkb_complex->ikb_p Phosphorylates translocation Nuclear Translocation nfkb_active->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression: - Cytokines (TNF-α, IL-6) - Chemokines - Adhesion Molecules - COX-2 nucleus->gene_expression Induces

Simplified representation of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major MAPK cascades are the ERK, JNK, and p38 pathways.

G cluster_mapk MAPK Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., MEKK, ASK1, TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, CREB) mapk->transcription_factors Activates gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression Induces

References

Application Note: Analytical Methods for the Purity Assessment of 3-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(1H-Pyrazol-1-ylmethyl)aniline is a heterocyclic compound containing both pyrazole and aniline moieties. Such structures are common scaffolds in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity of these intermediates is a critical parameter, as impurities can affect the yield, quality, and safety of the final drug product.[3] Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound and for identifying any potential process-related or degradation impurities.

This document provides detailed application notes and protocols for the purity assessment of this compound using several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities: During the synthesis of this compound, several impurities may arise. These can include unreacted starting materials, by-products from side reactions, and isomeric impurities. A common synthesis involves the reaction of a 3-aminobenzyl derivative with pyrazole.[4][5] Potential impurities could therefore include:

  • Starting Materials: e.g., 3-aminobenzylamine, pyrazole.

  • Isomers: Positional isomers formed during the alkylation of the pyrazole ring.

  • Related Substances: By-products from over-alkylation or other side reactions.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for purity determination, separating compounds based on their polarity.[6] The analyte and its impurities are passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase. Less polar compounds are retained longer on the column, allowing for separation. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.

Application Note: This RP-HPLC method is designed for the routine quality control of this compound, providing excellent separation of the main peak from potential polar and non-polar impurities. The use of a gradient elution ensures that impurities with a wide range of polarities can be detected within a reasonable run time. A simple sample preparation procedure makes this method efficient for high-throughput analysis.[6]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or Trifluoroacetic acid for MS-compatibility).[7]

    • This compound reference standard and test sample.

    • Methanol (HPLC grade) for sample dissolution.

  • Chromatographic Conditions:

    Parameter Condition
    Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent[6]
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
    Flow Rate 1.0 mL/min[6]
    Column Temp. 25 °C[6]
    Injection Volume 5 µL[6]

    | Detection | UV at 254 nm |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum (fingerprint) for identification. This makes GC-MS ideal for both quantifying purity and identifying unknown impurities.[3]

Application Note: This GC-MS method is suitable for assessing the purity of this compound and identifying volatile impurities. The use of a mid-polarity column provides good resolution for aromatic amines and related substances.[8] Mass spectrometric detection allows for confident peak identification by comparing fragmentation patterns to spectral libraries or through manual interpretation.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph with a capillary column inlet and autosampler.

    • Mass selective detector (MSD).

    • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • Reagents and Materials:

    • Dichloromethane (DCM) or Ethyl Acetate (GC grade).

    • Helium (carrier gas), ultra-high purity.

    • This compound reference standard and test sample.

  • Chromatographic and Spectrometric Conditions:

    Parameter Condition
    Column HP-5ms (30m x 0.25mm, 0.25µm film) or equivalent 5% phenyl-methylpolysiloxane[9]
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Injection Volume 1 µL
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Oven Program Start at 120 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV[10]

    | Scan Range | 40 - 450 m/z |

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of Dichloromethane to obtain a concentration of 0.5 mg/mL.

    • Vortex until fully dissolved.

    • Transfer to a GC vial.

  • Data Analysis:

    • Purity Assessment: Calculate purity using the area percent normalization method as described for HPLC.

    • Impurity Identification: Compare the mass spectrum of any impurity peak against a commercial library (e.g., NIST) for tentative identification. The fragmentation pattern can also be interpreted to elucidate the structure.

Quantitative NMR (qNMR) Spectroscopy

Principle: Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[11] The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[12] Since the signal intensity is directly proportional to the number of nuclei, qNMR is a highly accurate and precise technique for purity assessment.[11][13]

Application Note: This qNMR protocol provides a highly accurate determination of the mass fraction purity of this compound. It is non-destructive and can serve as a standalone method for purity certification.[14] The choice of an internal standard with signals that do not overlap with the analyte is critical. Dimethyl sulfone is a suitable standard as its single sharp peak appears in a clean region of the spectrum for many aromatic compounds.

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

    • High-precision analytical balance.

  • Reagents and Materials:

    • Dimethyl sulfone (certified internal standard, >99.5% purity).

    • This compound test sample.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample directly into a clean, dry vial. Record the weight (W_analyte).

    • Accurately weigh approximately 5 mg of the dimethyl sulfone internal standard into the same vial. Record the weight (W_std).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex thoroughly to ensure complete dissolution and homogenization.

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition Parameters:

    Parameter Setting Rationale
    Pulse Angle 30° Ensures full relaxation between pulses.
    Relaxation Delay (d1) 30 s Must be at least 5 times the longest T1 of interest for full quantitation.
    Acquisition Time ~3-4 s To achieve good digital resolution.

    | Number of Scans | 16 or higher | To achieve an adequate signal-to-noise ratio. |

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the CH₂ protons) and the signal for the internal standard (singlet for dimethyl sulfone).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x P_std

      Where:

      • I_analyte, I_std: Integrals of the analyte and standard signals.

      • N_analyte, N_std: Number of protons for the integrated signal (e.g., N_analyte = 2 for the CH₂ group; N_std = 6 for dimethyl sulfone).

      • MW_analyte, MW_std: Molecular weights of the analyte (173.21 g/mol ) and standard (94.13 g/mol ).

      • W_analyte, W_std: Weights of the analyte and standard.

      • P_std: Purity of the internal standard (e.g., 0.995).

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSqNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Primary Use Routine purity (% area)Purity & impurity IDAbsolute purity (mass %)
Strengths Widely applicable, robust, good for non-volatile compounds.High sensitivity, excellent for impurity identification via MS fragmentation.[1]Primary method, highly accurate, no analyte standard needed, non-destructive.[11][12]
Limitations Requires analyte-specific reference standard for identity confirmation, % area can be inaccurate without response factors.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods, requires expensive equipment, potential for peak overlap.
Impurity Detection Detects non-volatile and UV-active impurities.Detects volatile and semi-volatile impurities.Detects proton-containing impurities at >0.1% level.

Visualized Workflows

The following diagrams illustrate the logical workflow for purity assessment and a decision-making process for method selection.

Purity_Assessment_Workflow cluster_initial Sample Handling cluster_analysis Analytical Testing cluster_evaluation Evaluation & Reporting SampleReceipt Sample Receipt Inspection Visual Inspection (Color, Form) SampleReceipt->Inspection Solubility Solubility Test Inspection->Solubility qNMR qNMR Analysis (Absolute Purity) Solubility->qNMR HPLC HPLC-UV Analysis (Chromatographic Purity) Solubility->HPLC GCMS GC-MS Analysis (Volatile Impurities) Solubility->GCMS DataReview Data Review & Comparison qNMR->DataReview HPLC->DataReview GCMS->DataReview ImpurityID Impurity Identification (If >0.1%) DataReview->ImpurityID Report Final Purity Report DataReview->Report Purity Confirmed ImpurityID->DataReview Re-evaluate ImpurityID->Report LC-HRMS or GC-MS

Caption: General workflow for comprehensive purity assessment.

Method_Selection_Tree cluster_routine Routine Quality Control cluster_investigation Impurity Investigation start Purity Assessment Goal? q1 Need absolute purity value? start->q1 Routine QC q4 Impurity is volatile/thermally stable? start->q4 Identify Unknown Impurity q2 Concerned about non-volatile impurities? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Concerned about volatile impurities? q2->q3 Yes res_hplc Use HPLC-UV q2->res_hplc No q3->res_hplc No res_gcms Use GC-MS q3->res_gcms Yes q4->res_gcms Yes res_lchrms Use LC-HRMS q4->res_lchrms No

Caption: Decision tree for selecting the appropriate analytical method.

References

high-throughput screening assays for 3-(1H-pyrazol-1-ylmethyl)aniline libraries

Author: BenchChem Technical Support Team. Date: December 2025

An overview of high-throughput screening (HTS) application notes and protocols tailored for the screening of 3-(1H-pyrazol-1-ylmethyl)aniline libraries is provided for researchers, scientists, and professionals in drug development. Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs targeting a wide range of diseases.[1][2][3] The this compound core represents a versatile starting point for generating diverse chemical libraries aimed at identifying novel therapeutic agents.

High-throughput screening enables the rapid testing of thousands to millions of such compounds, making it a cornerstone of modern drug discovery.[4][5] The process involves miniaturized assays, robotics, and large-scale data analysis to identify "hits"—compounds that modulate a specific biological pathway.[6][7] These hits can then undergo further optimization to become lead candidates.

The choice between biochemical (cell-free) and cell-based assays is a critical first step in developing a screening campaign.[8][9][10]

  • Biochemical Assays utilize purified components like enzymes or receptors, offering simplicity and reproducibility.[9] They are ideal for directly measuring the interaction between a compound and its molecular target, such as enzyme inhibition.[10][11]

  • Cell-Based Assays use living cells, providing more physiologically relevant data by accounting for factors like cell permeability, metabolism, and cytotoxicity.[11][12][13] They measure a compound's effect on cellular functions, such as signal transduction or viability.[12][14]

This document details two distinct HTS protocols applicable to this compound libraries: a biochemical assay targeting protein kinases and a cell-based assay for G-Protein Coupled Receptor (GPCR) activation.

Application Note 1: Biochemical Screening for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and pyrazole scaffolds are frequently found in kinase inhibitors.[2][15][16] A robust method for screening kinase inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by a kinase.[17]

Principle of TR-FRET Kinase Assay

The assay quantifies the activity of a kinase by detecting the phosphorylation of a biotinylated substrate peptide. A Europium (Eu)-chelate-labeled anti-phospho-serine/threonine/tyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate then binds to streptavidin-APC, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate results in energy transfer to APC, which then emits light at a longer wavelength. Inhibitors prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.

G cluster_0 No Inhibition (Kinase Active) cluster_FRET FRET Occurs cluster_1 Inhibition (Kinase Inactive) Kinase_A Kinase PhosphoSubstrate_A Phosphorylated Biotin-Substrate Kinase_A->PhosphoSubstrate_A Phosphorylates ATP_A ATP ATP_A->PhosphoSubstrate_A ADP Substrate_A Biotin-Substrate Substrate_A->PhosphoSubstrate_A Antibody_A Eu-Antibody PhosphoSubstrate_A->Antibody_A Binds Acceptor_A SA-APC PhosphoSubstrate_A->Acceptor_A Binds FRET High TR-FRET Signal Antibody_A->FRET Energy Transfer Inhibitor Inhibitor from Aniline Library Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Antibody_I Eu-Antibody NoFRET Low TR-FRET Signal Acceptor_I SA-APC

Diagram 1: Principle of the TR-FRET kinase inhibition assay.
Detailed Experimental Protocol: TR-FRET Assay

This protocol is designed for a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration.

    • Substrate/ATP Mix: Prepare a 2X solution of biotinylated peptide substrate and ATP in Assay Buffer. The optimal ATP concentration is typically at or near its Km value for the kinase.

    • Compound Plates: Serially dilute compounds from the this compound library in 100% DMSO. Transfer 100 nL to the assay plates using an acoustic liquid handler.

    • Detection Mix: Prepare a solution containing Eu-labeled antibody and SA-APC in detection buffer (e.g., TR-FRET Dilution Buffer).

  • Assay Procedure:

    • Add 5 µL of the 2X Kinase Solution to each well of the 384-well assay plate containing the pre-dispensed compounds.

    • Include controls: negative controls (DMSO only) and positive controls (a known potent inhibitor).

    • Incubate for 15 minutes at room temperature to allow compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature to allow antibody and SA-APC binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos)).

    • Calculate the Z'-factor to assess assay quality; a value > 0.5 is considered excellent.[18]

    • Plot % Inhibition against compound concentration to determine IC₅₀ values for active compounds ("hits").

Data Presentation: Sample Kinase Inhibition Data
Compound IDTarget Kinase% Inhibition at 10 µMIC₅₀ (nM)
PZA-0012Kinase A95.285
PZA-0157Kinase A88.7210
PZA-0342Kinase A12.3>10,000
PZA-0012Kinase B25.1>10,000
PZA-0157Kinase B33.6>10,000

Application Note 2: Cell-Based Screening for GPCR Modulation

GPCRs are another major target class for drugs containing the pyrazole scaffold.[1][19] Cell-based assays are essential for screening GPCR modulators as they measure downstream signaling within a living cell.[20] A common HTS method involves using a reporter gene assay to quantify changes in cyclic AMP (cAMP), a key second messenger.[21]

Principle of a Luminescent cAMP Reporter Assay

This assay utilizes a cell line stably expressing the target GPCR and a reporter gene, typically luciferase, under the control of a cAMP response element (CRE).

  • For Gs-coupled receptors: Agonist binding increases intracellular cAMP, which activates the CRE and drives luciferase expression. The resulting luminescent signal is proportional to agonist potency.

  • For Gi-coupled receptors: Agonist binding decreases intracellular cAMP (often stimulated by forskolin), leading to a reduction in luciferase expression and a lower luminescent signal.

G cluster_0 Gs-Coupled GPCR Pathway cluster_1 Gi-Coupled GPCR Pathway Agonist Agonist from Aniline Library GPCR_s Gs-GPCR Agonist->GPCR_s Binds AC_s Adenylate Cyclase GPCR_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s Converts ATP_s ATP ATP_s->cAMP_s PKA_s PKA cAMP_s->PKA_s Activates CREB_s CREB PKA_s->CREB_s Phosphorylates CRE_s CRE CREB_s->CRE_s Binds to Luciferase_s Luciferase Expression CRE_s->Luciferase_s Drives Signal_s High Luminescence Luciferase_s->Signal_s Produces Agonist_i Agonist from Aniline Library GPCR_i Gi-GPCR Agonist_i->GPCR_i Binds AC_i Adenylate Cyclase GPCR_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Reduced Conversion Luciferase_i Luciferase Expression cAMP_i->Luciferase_i Reduced Expression Signal_i Low Luminescence Luciferase_i->Signal_i Produces

Diagram 2: Signaling pathways for GPCR-mediated cAMP reporter assays.
Detailed Experimental Protocol: cAMP Reporter Assay

This protocol is designed for a 384-well, solid white, cell-culture treated plate.

  • Cell Culture and Plating:

    • Culture the CRE-luciferase reporter cell line expressing the target GPCR under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells and resuspend in the appropriate medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate (e.g., 5,000 cells/well).

    • Incubate the plates for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates as described in the biochemical assay protocol.

    • Using an acoustic liquid handler, add 100 nL of compounds from the this compound library to the cell plates.

    • For antagonist screening, add a known EC₈₀ concentration of a reference agonist to all wells except the negative controls.

    • Include controls: DMSO only (negative) and a known agonist/antagonist (positive).

  • Incubation and Lysis:

    • Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for GPCR signaling and reporter gene expression.

    • Equilibrate the plates to room temperature.

    • Add 20 µL of a luciferase detection reagent (e.g., Bright-Glo™, ONE-Glo™) to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Detection:

    • Measure the luminescence of each well using a plate reader.

Data Presentation: Sample GPCR Modulation Data
Compound IDAssay ModeTarget GPCREC₅₀ / IC₅₀ (nM)Max Response (% of Control)
PZA-0045AgonistGPCR-Gs15092%
PZA-0219AgonistGPCR-Gs85075%
PZA-0098AntagonistGPCR-Gi65105% (Inhibition)
PZA-0112AntagonistGPCR-Gi32088% (Inhibition)

HTS Workflow and Data Analysis

A successful HTS campaign follows a structured workflow from assay development to hit confirmation.[18] Data quality control and robust analysis are paramount for identifying true hits and avoiding false positives.[22][23]

G cluster_workflow High-Throughput Screening Workflow cluster_analysis Data Analysis Pipeline AssayDev 1. Assay Development & Miniaturization Pilot 2. Pilot Screen (~2,000 Compounds) AssayDev->Pilot Primary 3. Primary Screen (Full Library, 1 Conc.) Pilot->Primary Confirm 4. Hit Confirmation (Fresh Powder) Primary->Confirm RawData Raw Data (e.g., Fluorescence, Luminescence) Primary->RawData Data Input DoseResp 5. Dose-Response (IC50/EC50 Determination) Confirm->DoseResp SAR 6. Preliminary SAR & Hit Expansion DoseResp->SAR Leads Validated Hits / Lead Series SAR->Leads QC Quality Control (Z'-Factor > 0.5) RawData->QC Normalization Data Normalization (% Activity / Inhibition) QC->Normalization HitSelection Hit Selection (e.g., Z-score > 3) Normalization->HitSelection DataReview Data Triage (Remove False Positives) HitSelection->DataReview ConfirmedHits Confirmed Hits DataReview->ConfirmedHits ConfirmedHits->Confirm Feedback

Diagram 3: General workflow for HTS and data analysis.

These protocols provide a foundation for the high-throughput screening of this compound libraries. The specific parameters for any assay, such as enzyme/cell concentrations and incubation times, must be empirically optimized to ensure robustness and achieve a high-quality screening window (Z' > 0.5).[7][18] Following primary screening, hit compounds should always be re-tested from freshly prepared samples to confirm activity and subsequently characterized through dose-response curves to determine potency.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(1H-pyrazol-1-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective two-step synthetic route is employed. The first step involves the N-alkylation of pyrazole with 3-nitrobenzyl bromide to form 1-((3-nitrophenyl)methyl)-1H-pyrazole. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: What are the critical parameters to control during the N-alkylation step?

A2: The choice of base, solvent, and reaction temperature are crucial. A moderately strong base is required to deprotonate the pyrazole, and the solvent should be able to dissolve both the pyrazole and the benzyl bromide. Temperature control is important to prevent side reactions.

Q3: What are the common challenges in the reduction of the nitro group?

A3: Incomplete reduction and the formation of side products are the primary challenges. The choice of reducing agent and catalyst, as well as reaction time and temperature, are key to achieving a high yield of the desired aniline.

Q4: How can I purify the final product?

A4: Column chromatography is a standard method for purifying this compound. The choice of solvent system for elution will depend on the polarity of the compound and any impurities present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in N-alkylation step 1. Incomplete deprotonation of pyrazole.2. Side reaction of 3-nitrobenzyl bromide (e.g., self-condensation).3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and anhydrous.2. Add the 3-nitrobenzyl bromide slowly to the reaction mixture.3. Increase the reaction temperature in increments of 10°C.
Formation of multiple products in N-alkylation 1. Isomeric products due to reaction at different nitrogen atoms of the pyrazole ring (less common for pyrazole itself).2. Impurities in starting materials.1. While less of an issue with unsubstituted pyrazole, ensure you are using 1H-pyrazole.2. Check the purity of starting materials by NMR or GC-MS before starting the reaction.
Incomplete reduction of the nitro group 1. Inactive catalyst.2. Insufficient amount of reducing agent.3. Low reaction pressure (for catalytic hydrogenation).1. Use a fresh batch of catalyst (e.g., Palladium on carbon).2. Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O or NaBH₄ with a catalyst).3. Ensure the system is properly sealed and increase the hydrogen pressure.
Product degradation during workup The aniline product may be sensitive to air oxidation.Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 1-((3-nitrophenyl)methyl)-1H-pyrazole
  • To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-((3-nitrophenyl)methyl)-1H-pyrazole.

Protocol 2: Synthesis of this compound
  • Dissolve 1-((3-nitrophenyl)methyl)-1H-pyrazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.

Data Presentation: Optimizing Reaction Conditions

Table 1: Optimization of N-alkylation of Pyrazole with 3-Nitrobenzyl Bromide
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile60675
2Cs₂CO₃Acetonitrile60485
3NaHTHFRT882
4K₂CO₃DMF80470
Table 2: Optimization of Nitro Group Reduction
Entry Reducing Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1SnCl₂·2H₂OEthanolReflux588
2Fe/NH₄ClEthanol/WaterReflux685
3H₂ (50 psi), 10% Pd/CMethanolRT1295
4NaBH₄, NiCl₂·6H₂OMethanol0 to RT278

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start1 Pyrazole + 3-Nitrobenzyl Bromide reaction1 Base, Solvent, Heat start1->reaction1 product1 1-((3-nitrophenyl)methyl)-1H-pyrazole reaction1->product1 purification1 Filtration & Column Chromatography product1->purification1 start2 1-((3-nitrophenyl)methyl)-1H-pyrazole purification1->start2 Intermediate reaction2 Reducing Agent, Solvent start2->reaction2 product2 This compound reaction2->product2 purification2 Workup & Column Chromatography product2->purification2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_alkylation N-Alkylation Issues cluster_reduction Nitro Reduction Issues start Low Yield or Impurities? alk_yield Low Yield start->alk_yield Yes, in Step 1 red_yield Incomplete Reaction start->red_yield Yes, in Step 2 alk_impure Multiple Products alk_yield->alk_impure sol_base Check Base/Solvent alk_yield->sol_base sol_temp Adjust Temperature alk_yield->sol_temp sol_purity Check Starting Material Purity alk_impure->sol_purity red_degrade Product Degradation red_yield->red_degrade sol_catalyst Check Catalyst/Reagent Amount red_yield->sol_catalyst sol_inert Use Inert Atmosphere red_degrade->sol_inert

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Purification of 3-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(1H-pyrazol-1-ylmethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in crude this compound?

Common impurities can include unreacted starting materials such as 3-aminobenzylamine and pyrazole, byproducts from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities.

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

Aromatic amines like this compound can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

  • Solution 1: Add a basic modifier. Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-functionalized silica.

Problem: I am not getting good separation of my compound from a close-running impurity.

  • Solution 1: Optimize the eluent system. A systematic trial of different solvent systems with varying polarities is recommended. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation than an isocratic (constant solvent mixture) elution.

  • Solution 2: Try a different stationary phase. If optimizing the eluent is not successful, switching to a different stationary phase with different selectivity, such as reverse-phase silica (C18), might be effective.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point.

  • Solution 1: Use a larger volume of solvent. Adding more solvent will decrease the saturation concentration and may lower the temperature at which the compound precipitates, allowing for crystallization to occur below its melting point.

  • Solution 2: Cool the solution more slowly. Slow cooling encourages the formation of well-ordered crystals. Insulating the flask can help to achieve a slower cooling rate.

  • Solution 3: Change the solvent system. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.

  • Solution 4: Use a seed crystal. Introducing a small crystal of the pure compound into the supersaturated solution can induce crystallization.

Problem: The recovery of my purified product is very low.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Solution 2: Ensure complete cooling. Cool the solution to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Solution 3: Wash with ice-cold solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseEluent System (starting point)Modifier
Silica GelHexane/Ethyl Acetate0.1-1% Triethylamine
Silica GelDichloromethane/Methanol0.1-1% Triethylamine
Alumina (Neutral)Toluene/AcetoneNone
Reverse-Phase (C18)Water/Acetonitrile0.1% Trifluoroacetic Acid or Formic Acid

Table 2: Suggested Solvent Systems for Recrystallization

Solvent TypeExamplesNotes
Single SolventsEthanol, Methanol, Isopropanol, TolueneThe ideal solvent dissolves the compound when hot but sparingly when cold.
Mixed SolventsEthanol/Water, Toluene/Hexane, Acetone/WaterDissolve the crude product in the "good" solvent (e.g., ethanol) at an elevated temperature and add the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy, then allow to cool slowly.

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator or vacuum oven.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Assess Purity & Impurity Profile Crude->TLC Decision Choose Purification Method TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Complex Mixture or Close Impurities Recrystal Recrystallization Decision->Recrystal Relatively Pure or Crystalline Solid PureProduct Pure Product ColumnChrom->PureProduct Recrystal->PureProduct Analysis Purity Analysis (e.g., NMR, LC-MS) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingFlowchart Start Purification Issue Encountered IdentifyMethod Identify Purification Method Start->IdentifyMethod ColumnIssue Column Chromatography Issue IdentifyMethod->ColumnIssue Column RecrystalIssue Recrystallization Issue IdentifyMethod->RecrystalIssue Recrystallization Streaking Streaking/Tailing on Column ColumnIssue->Streaking Yes PoorSep Poor Separation ColumnIssue->PoorSep No OilingOut Compound 'Oils Out' RecrystalIssue->OilingOut Yes LowYield Low Recovery RecrystalIssue->LowYield No AddBase Add Basic Modifier (e.g., TEA) Streaking->AddBase ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) Streaking->ChangeStationaryPhase PoorSep->ChangeStationaryPhase OptimizeEluent Optimize Eluent (Gradient) PoorSep->OptimizeEluent MoreSolvent Use More Solvent / Cool Slowly OilingOut->MoreSolvent ChangeSolvent Change Solvent System OilingOut->ChangeSolvent SeedCrystal Use Seed Crystal OilingOut->SeedCrystal MinimizeSolvent Minimize Hot Solvent LowYield->MinimizeSolvent CoolThoroughly Cool Thoroughly LowYield->CoolThoroughly

Caption: Troubleshooting guide for common purification issues.

Technical Support Center: Overcoming Low Yields in Pyrazole Synthesis with Aniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyrazole synthesis, particularly when utilizing aniline precursors.

Troubleshooting Guide

Low yields in pyrazole synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the aniline precursor. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Consistently Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. - Increase Temperature: Many condensation reactions for pyrazole synthesis benefit from heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a viable option to improve yields and shorten reaction times.
Suboptimal Catalyst - Catalyst Selection: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid, hydrochloric acid) is often necessary to facilitate the initial condensation. In some instances, Lewis acids may be employed. - Catalyst Loading: The amount of catalyst can be critical. Titrate the catalyst loading to find the optimal concentration for your specific substrates.
Poor Starting Material Quality - Purity Check: Ensure the purity of both the aniline precursor and the 1,3-dicarbonyl compound. Impurities can lead to unwanted side reactions and complicate purification. - Fresh Reagents: Aniline derivatives can degrade over time. It is advisable to use freshly distilled or purified anilines.
Incorrect Stoichiometry - Reagent Ratio: A slight excess of the aniline precursor (1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to purification challenges.
Inappropriate Solvent - Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used, but aprotic solvents such as DMF or DMSO may be more suitable for certain substrates. Experiment with a range of solvents to find the optimal one for your reaction.

Problem 2: Formation of Multiple Products (Regioisomers)

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two or more regioisomers is a common challenge that can significantly lower the yield of the desired product.

Potential Cause Troubleshooting Steps
Lack of Regiocontrol - Steric Hindrance: The regioselectivity of the initial nucleophilic attack of the aniline on the dicarbonyl compound is influenced by steric hindrance. Bulky substituents on either the aniline or the dicarbonyl can direct the reaction towards the less sterically hindered carbonyl group. - Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the dicarbonyl can activate a carbonyl group towards nucleophilic attack, while electron-donating groups on the aniline can increase its nucleophilicity. - pH Control: The pH of the reaction medium can influence which carbonyl group is more readily protonated and thus more electrophilic. Careful control of the pH through the use of buffers or specific acidic/basic catalysts can improve regioselectivity.

Problem 3: Difficult Product Isolation and Purification

The presence of unreacted starting materials, side products, and colored impurities can make the isolation and purification of the target pyrazole challenging, leading to apparent low yields.

Potential Cause Troubleshooting Steps
Side Product Formation - Common Side Products: In the Knorr synthesis, incomplete cyclization can lead to the formation of hydrazone intermediates. Side reactions of the aniline precursor can also occur. - Minimizing Side Products: Optimizing reaction conditions (temperature, reaction time) can help minimize the formation of side products. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidation of the aniline.
Colored Impurities - Source of Color: Discoloration, often appearing as a yellow or red hue, is common, especially when using aniline hydrochlorides. This is often due to the formation of impurities from the aniline starting material. - Purification Techniques: Running the reaction with a solid supported scavenger resin can help remove some of these impurities. Column chromatography on silica gel is a standard method for purification. Recrystallization from a suitable solvent system can also be effective in removing colored impurities and isolating the pure pyrazole product.

Frequently Asked Questions (FAQs)

Q1: Why do electron-rich anilines sometimes give lower yields in pyrazole synthesis?

A1: While seemingly counterintuitive as electron-donating groups increase the nucleophilicity of the aniline, they can sometimes lead to lower yields. This can be due to several factors, including increased susceptibility to oxidation and the formation of stable intermediates that are less prone to cyclization. In some multi-component reactions, anilines with electron-rich substituents have been observed to produce lower yields compared to their electron-deficient counterparts.[1]

Q2: What is the role of an acid catalyst in the Knorr pyrazole synthesis?

A2: The acid catalyst plays a crucial role in activating the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the aniline. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the initial condensation step to form a hydrazone intermediate. The acid also catalyzes the subsequent intramolecular cyclization and dehydration steps that lead to the formation of the aromatic pyrazole ring.

Q3: Can I use a base instead of an acid catalyst?

A3: While acid catalysis is more common for the Knorr synthesis, in some cases, a base may be used. For instance, if you are using an aniline hydrochloride salt, adding a mild base like sodium acetate can be beneficial to free the aniline for the reaction. The choice between an acid or base catalyst can also influence the regioselectivity of the reaction.

Q4: How can I improve the yield of a direct synthesis of N-substituted pyrazoles from anilines and diketones?

A4: In direct synthesis methods, where an electrophilic amination reagent is used, yields can be moderate. To improve the yield, it is critical to add all three reagents (aniline, diketone, and amination reagent) simultaneously at a low temperature (e.g., 0 °C) before heating. A slight delay in the addition of the diketone can significantly lower the yield. The formation of side products such as imines and decomposition of the in-situ formed hydrazine can also contribute to lower yields.

Data Presentation

The yield of pyrazole synthesis is highly dependent on the nature of the substituents on the aniline precursor, as well as the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Aniline Substituents on Pyrazole Yield

Aniline PrecursorSubstituent TypeReaction ConditionsYield (%)Reference
AnilineUnsubstituted2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h47[2]
4-MethoxyanilineElectron-donating2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h55[2]
4-ChloroanilineElectron-withdrawing2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h65[2]
2-MethylanilineElectron-donating (ortho)2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h52[2]
Naphthalen-2-amine-2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h70[2]

Table 2: Effect of Reaction Conditions on Pyrazole Yield

Aniline Precursor1,3-DicarbonylCatalyst/SolventTemperatureTimeYield (%)Reference
tert-Octylamine2,4-pentanedioneO-(4-nitrobenzoyl)hydroxylamine / DMF85 °C1.5 h44[2]
tert-Octylamine3,5-heptanedioneO-(4-nitrobenzoyl)hydroxylamine / DMF85 °C1.5 h43[2]
tert-Octylamine1-Phenyl-1,3-butanedioneO-(4-nitrobenzoyl)hydroxylamine / DMF85 °C1.5 h46 (with 5 equiv. diketone)[2]
AnilinePyrazole aldehyde, 4-HydroxycoumarinCatalyst-free / MethanolReflux2 h85[1]
4-ToluidinePyrazole aldehyde, 4-HydroxycoumarinCatalyst-free / MethanolReflux2 h91[1]
4-ChloroanilinePyrazole aldehyde, 4-HydroxycoumarinCatalyst-free / MethanolReflux2 h93[1]

Experimental Protocols

Protocol 1: General Procedure for the Direct Synthesis of N-Aryl Pyrazoles

This protocol describes a direct, one-pot synthesis of N-aryl pyrazoles from anilines and a 1,3-diketone using an electrophilic amination reagent.

Materials:

  • Aniline derivative (1.0 mmol)

  • 2,4-pentanedione (1.1 mmol)

  • O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • To a reaction vessel, add the aniline derivative (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).

  • Add DMF (5.0 mL) to the mixture.

  • It is critical to add all reagents at 0 °C before heating.

  • Heat the reaction mixture to 85 °C and stir for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Mandatory Visualization

The following diagrams illustrate the key reaction mechanisms involved in pyrazole synthesis from aniline precursors.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline (Ar-NH2) Hydrazone Hydrazone Intermediate Aniline->Hydrazone + 1,3-Diketone (Acid Catalyst) Diketone 1,3-Diketone Diketone->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole N-Aryl Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Knorr Pyrazole Synthesis Workflow.

Direct_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline (Ar-NH2) Arylhydrazine In-situ formed Arylhydrazine Aniline->Arylhydrazine + Amination Reagent Amination_Reagent Electrophilic Amination Reagent Amination_Reagent->Arylhydrazine Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone Arylhydrazine->Hydrazone + 1,3-Diketone Pyrazole N-Aryl Pyrazole Hydrazone->Pyrazole Cyclization & Aromatization

Caption: Direct Synthesis of N-Aryl Pyrazoles.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture shows multiple spots on the TLC plate that are close to the product spot. What could these be?

A1: The presence of multiple spots near the product on a TLC plate often indicates the formation of isomers or closely related byproducts. The most common synthetic routes to this compound are N-alkylation of pyrazole with a 3-aminobenzyl halide and reductive amination of 3-aminobenzaldehyde with pyrazole. Each of these routes has potential side reactions that can lead to impurities.

For the N-alkylation route , a common byproduct is the regioisomer, 3-(1H-pyrazol-2-ylmethyl)aniline. This occurs because pyrazole has two nitrogen atoms, and alkylation can happen at either N1 or N2.[1]

For the reductive amination route , potential byproducts include the secondary amine, bis(3-aminobenzyl)amine, formed from the self-condensation and reduction of 3-aminobenzaldehyde, or the tertiary amine, N,N-bis((1H-pyrazol-1-yl)methyl)-3-aminobenzylamine, from over-alkylation. Incomplete reduction can also leave unreacted starting materials or imine intermediates.

Q2: I observe a peak in my LC-MS analysis with the same mass as my product but a different retention time. What is this impurity?

A2: A peak with the same mass-to-charge ratio (m/z) but a different retention time is indicative of an isomer of your target compound. In the synthesis of this compound, this is very likely the N2-alkylation product, 3-(1H-pyrazol-2-ylmethyl)aniline. The polarity of the N1 and N2 isomers can be slightly different, leading to separation on a chromatography column. To confirm the identity, you would need to perform further characterization, such as by 1H NMR spectroscopy.

Q3: My 1H NMR spectrum shows an unexpected set of peaks. How can I identify the byproduct?

A3: The chemical shifts and splitting patterns in the 1H NMR spectrum are crucial for identifying byproducts. Below are some potential impurities and their expected 1H NMR characteristics to help you troubleshoot:

  • 3-(1H-pyrazol-2-ylmethyl)aniline (Isomer): You will likely see a different set of signals for the pyrazole and methylene protons compared to your desired N1-isomer.

  • bis(3-aminobenzyl)amine (Secondary Amine): Look for signals corresponding to the aromatic protons of two 3-aminobenzyl groups and a singlet for the methylene protons. The integration of the aromatic protons to the methylene protons will be different from your desired product.

  • 3-aminobenzyl alcohol: This can be a byproduct if the reducing agent in a reductive amination also reduces the starting aldehyde. You would expect to see a characteristic singlet for the benzylic alcohol methylene group.[2][3][4]

  • Unreacted Starting Materials: Compare your spectrum to the known spectra of your starting materials (e.g., 3-aminobenzaldehyde or 3-aminobenzyl halide and pyrazole).

Refer to the data tables below for specific chemical shift values.

Q4: How can I minimize the formation of the N2-alkylated pyrazole isomer?

A4: The regioselectivity of pyrazole N-alkylation is influenced by steric and electronic factors, as well as reaction conditions.[5][6][7] To favor the formation of the N1-alkylated product, you can try the following:

  • Choice of Base and Solvent: The combination of base and solvent can significantly impact the ratio of N1 to N2 alkylation. Experiment with different conditions, such as using a milder base or changing the solvent polarity.

  • Steric Hindrance: If you are using a substituted pyrazole, placing a bulky substituent at the 3-position can sterically hinder the N2 position and favor alkylation at N1.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, direct the alkylation to the desired position, and then deprotect to obtain the final product.

Key Byproduct Identification Data

The following tables summarize key analytical data for the desired product and potential byproducts to aid in their identification.

Table 1: Mass Spectrometry Data

Compound NameMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compoundC₁₀H₁₁N₃173.22174.10
3-(1H-pyrazol-2-ylmethyl)anilineC₁₀H₁₁N₃173.22174.10
bis(3-aminobenzyl)amineC₁₄H₁₇N₃227.31228.15
3-aminobenzyl alcoholC₇H₉NO123.15124.08

Table 2: ¹H NMR Chemical Shift Data (in CDCl₃, δ in ppm)

ProtonThis compound (Product)3-(1H-pyrazol-2-ylmethyl)aniline (Isomer Byproduct)bis(3-aminobenzyl)amine (Secondary Amine Byproduct)3-aminobenzyl alcohol (Reduction Byproduct)
Pyrazole H3~7.5~7.4--
Pyrazole H4~6.3~6.2--
Pyrazole H5~7.6~7.4--
Methylene (-CH₂-)~5.2 (s)~5.3 (s)~3.8 (s)~4.6 (s)[3]
Aniline Aromatic Hs6.6 - 7.2 (m)6.6 - 7.2 (m)6.5 - 7.1 (m)6.5 - 7.1 (m)[3]
Amine (-NH₂)~3.7 (br s)~3.7 (br s)~3.6 (br s)~3.6 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small amount of the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. The separation of the desired product from potential byproducts can be optimized by adjusting the gradient profile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Procedure: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC-MS. The resulting mass spectra of the separated components can be compared with library data or interpreted to identify the structures of byproducts.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information about the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Can be used for more complex structures to establish connectivity between protons and carbons.

  • Procedure: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of the deuterated solvent. Acquire the desired NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to determine the structure.

Visual Guides: Synthetic Pathways and Byproduct Formation

Synthesis_Pathways cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route pyrazole Pyrazole product_alk This compound pyrazole->product_alk N1-alkylation (Major) isomer Byproduct: 3-(1H-pyrazol-2-ylmethyl)aniline pyrazole->isomer N2-alkylation (Minor) aminobenzyl_halide 3-Aminobenzyl Halide aminobenzyl_halide->product_alk aminobenzyl_halide->isomer aminobenzaldehyde 3-Aminobenzaldehyde product_ra This compound aminobenzaldehyde->product_ra [H] secondary_amine Byproduct: bis(3-aminobenzyl)amine aminobenzaldehyde->secondary_amine Self-condensation + [H] benzyl_alcohol Byproduct: 3-aminobenzyl alcohol aminobenzaldehyde->benzyl_alcohol Reduction pyrazole_ra Pyrazole pyrazole_ra->product_ra

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting_Workflow start Unexpected Result in Synthesis of this compound check_tlc Multiple spots on TLC? start->check_tlc check_ms LC-MS shows peak with same m/z, different RT? check_tlc->check_ms Yes check_nmr Unexpected peaks in NMR? check_tlc->check_nmr Yes isomer_id Likely N2-isomer byproduct: 3-(1H-pyrazol-2-ylmethyl)aniline check_ms->isomer_id Yes check_nmr->isomer_id Yes other_byproducts Possible other byproducts: - bis(3-aminobenzyl)amine - 3-aminobenzyl alcohol - Unreacted starting materials check_nmr->other_byproducts Yes confirm_nmr Confirm with 1H NMR isomer_id->confirm_nmr confirm_ms_nmr Confirm with NMR and MS data other_byproducts->confirm_ms_nmr

Caption: Troubleshooting workflow for identifying byproducts in the synthesis.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In the synthesis of unsymmetrical pyrazoles, particularly through methods like the Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2][3] This reaction can result in two different regioisomeric pyrazoles. Controlling which isomer is formed is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical transformations.[2] Therefore, ensuring the selective synthesis of the desired isomer is of utmost importance for efficiency and success in drug discovery and development.[2]

Q2: My pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing this outcome?

A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when employing unsymmetrical 1,3-dicarbonyl compounds.[4][5] The regiochemical outcome is determined by a delicate balance of several factors:

  • Electronic Effects: The initial nucleophilic attack of the substituted hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2] The presence of electron-withdrawing groups adjacent to a carbonyl group increases its electrophilicity.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus directing the reaction to the less sterically encumbered site.[2][3]

  • Reaction pH: The acidity or basicity of the reaction medium plays a crucial role. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][3][4] Conversely, basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[3]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, protic solvents may favor the formation of one regioisomer, while aprotic solvents may favor the other.[6] Notably, fluorinated alcohols have been shown to dramatically improve regioselectivity in many cases.[7][8][9]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Several strategies can be employed to enhance the regioselectivity of your reaction:

  • Solvent Optimization: As a primary strategy, consider changing the solvent. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly increase regioselectivity compared to conventional solvents like ethanol.[7][8][9] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to improved selectivity.[7]

  • Leverage Substrate Electronics and Sterics: If possible, modify the substrates to introduce a significant electronic or steric bias. A strong electron-withdrawing group on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine. Similarly, introducing a bulky substituent can block one of the reaction sites.

  • Control of Reaction Conditions: Carefully optimize the reaction temperature and pH. In some cases, lower temperatures may favor the kinetic product, which could be a single regioisomer. Adjusting the pH can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, thereby influencing the reaction pathway.[4]

  • Microwave-Assisted Synthesis: This technique can sometimes favor the formation of the thermodynamically more stable isomer, potentially leading to a higher yield of a single regioisomer.[2][10]

Troubleshooting Guide

Issue 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers, and they are difficult to separate.

This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Troubleshooting Steps:

  • Solvent Change: The most impactful first step is to switch from a standard solvent like ethanol to a fluorinated alcohol such as HFIP or TFE.[7][8][9] This has been shown to dramatically shift the isomeric ratio in favor of one product.

  • Temperature Variation: Explore running the reaction at a lower temperature. This may slow down the reaction but can increase the selectivity for the kinetically favored product.

  • pH Adjustment: If using a hydrazine salt, the addition of a mild, non-nucleophilic base might be beneficial. Conversely, for other systems, a catalytic amount of a weak acid could direct the reaction.[4]

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity Observed solvent Change Solvent to Fluorinated Alcohol (e.g., HFIP, TFE) start->solvent check1 Regioselectivity Improved? solvent->check1 temp Vary Reaction Temperature (e.g., lower temperature) check1->temp No end_success Success: Desired Regioisomer Obtained check1->end_success Yes check2 Regioselectivity Improved? temp->check2 ph Adjust Reaction pH (add mild acid/base) check2->ph No check2->end_success Yes check3 Regioselectivity Improved? ph->check3 substrate Consider Substrate Modification (if feasible) check3->substrate No check3->end_success Yes end_fail Further Optimization/Alternative Route Needed substrate->end_fail

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.[2]

Troubleshooting Steps:

  • Solvent-Directed Control: As with poor selectivity, the use of fluorinated alcohols can sometimes reverse or significantly alter the product ratio, potentially favoring the desired isomer.[7]

  • Catalyst Introduction: In some synthetic routes, the choice of catalyst (e.g., acid vs. base, or different metal catalysts in cycloaddition reactions) can dictate the regiochemical outcome.[11][12]

  • Protecting Groups/Directing Groups: In more complex syntheses, the introduction of a temporary directing group can block one reactive site, forcing the reaction to proceed at the desired position, after which the directing group can be removed.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (Desired:Undesired)Overall Yield (%)
12-Furyl, CF3EtOH36:6499
22-Furyl, CF3TFE85:1599
32-Furyl, CF3HFIP97:398
42-Furyl, CF2CF3EtOH64:3693
52-Furyl, CF2CF3TFE98:299
62-Furyl, CF2CF3HFIP>99:<199
72-Furyl, CO2EtEtOH44:5686
82-Furyl, CO2EtTFE89:1199
92-Furyl, CO2EtHFIP93:798

Data summarized from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[7]

Experimental Protocols

Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation reaction favoring a single regioisomer through the use of HFIP as a solvent.[2][7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Experimental Workflow for Regioselective Pyrazole Synthesis

G start Start: Prepare Reactants dissolve Dissolve 1,3-Diketone in HFIP start->dissolve add_hydrazine Add Methylhydrazine at Room Temperature dissolve->add_hydrazine stir Stir at Room Temperature (1-4 hours) add_hydrazine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Remove Solvent under Reduced Pressure monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolate Major Regioisomer purify->end

Caption: Experimental workflow for regioselective synthesis.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2][10]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

References

Technical Support Center: Scale-Up Synthesis of 3-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers, scientists, and drug development professionals may encounter during the scale-up synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key scale-up considerations?

A1: The most prevalent synthetic route is the N-alkylation of pyrazole with a 3-aminobenzyl halide (e.g., 3-aminobenzyl chloride or bromide) in the presence of a base. Key scale-up considerations include:

  • Reaction Kinetics and Heat Transfer: The N-alkylation of pyrazoles is often an exothermic reaction. On a large scale, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and impurity formation.

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants, especially when dealing with slurries (e.g., with potassium carbonate as the base), is critical for consistent reaction progress and to avoid localized "hot spots."

  • Solvent Selection: The choice of solvent impacts reaction rate, solubility of reactants and byproducts, and ease of work-up and product isolation.

  • Work-up and Product Isolation: Large-scale aqueous work-ups can be cumbersome. Crystallization, the preferred method for purification at scale, requires careful solvent selection and cooling profile optimization to ensure high purity and yield.

Q2: What are the typical impurities observed in the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted Starting Materials: Residual pyrazole or 3-aminobenzyl halide.

  • Over-alkylation Products: Formation of a bis-alkylated pyrazolium salt.

  • Regioisomers: While the N1-alkylation is generally favored for unsubstituted pyrazole, trace amounts of the N2-isomer can sometimes be formed.

  • Solvent-Related Impurities: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.

  • Degradation Products: Arising from excessive reaction temperatures or prolonged reaction times.

Q3: How can I minimize the formation of the bis-alkylated pyrazolium salt impurity during scale-up?

A3: To minimize over-alkylation, consider the following:

  • Control Stoichiometry: Use a slight excess of pyrazole relative to the 3-aminobenzyl halide.

  • Slow Addition: Add the 3-aminobenzyl halide to the reaction mixture slowly and at a controlled temperature to maintain a low instantaneous concentration of the alkylating agent.

  • Moderate Temperature: Avoid excessive reaction temperatures, which can accelerate the rate of the second alkylation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol describes a typical lab-scale synthesis.

Materials:

  • Pyrazole

  • 3-Aminobenzyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF (5-10 volumes), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-aminobenzyl chloride hydrochloride (1.05 eq) portion-wise over 15-20 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterLab-Scale (1 g)Pilot-Scale (1 kg)
Reagents
Pyrazole1.0 g1.0 kg
3-Aminobenzyl chloride HCl2.8 g2.8 kg
Potassium Carbonate3.0 g3.0 kg
DMF10 mL10 L
Reaction Conditions
Temperature65 °C65 °C
Reaction Time5 hours7 hours
Results
Typical Yield75-85%70-80%
Purity (by HPLC)>98%>97%
Major ImpurityUnreacted 3-aminobenzyl chloride (<1%)Unreacted 3-aminobenzyl chloride (<1.5%), Dimer impurity (<0.5%)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction.- Ensure efficient stirring to maintain a good suspension of K₂CO₃.- Check the quality of the 3-aminobenzyl chloride; it can degrade on storage.- Increase reaction temperature slightly (e.g., to 80 °C), but monitor for impurity formation.
Product loss during work-up.- Ensure complete extraction from the aqueous phase.- Optimize crystallization conditions to maximize recovery.
High Levels of Impurities Reaction temperature too high.- Maintain the reaction temperature strictly at the set point.- Implement a controlled cooling system for the reactor.
"Hot spots" due to poor mixing.- Use an appropriate agitator and agitation speed for the reactor scale.- Consider baffles in the reactor to improve mixing.
Inconsistent Batch Results Variability in raw material quality.- Establish specifications for all starting materials and test incoming batches.- Ensure consistent moisture content in K₂CO₃.
Poor process control.- Implement strict process controls for temperature, addition rates, and stirring speed.
Difficult Product Isolation/Purification Oily product instead of solid.- Screen for a suitable crystallization solvent system.- Consider an anti-solvent crystallization.
Product is off-color.- Treat the solution with activated carbon before crystallization.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve_pyrazole Dissolve Pyrazole in DMF start->dissolve_pyrazole add_base Add K₂CO₃ dissolve_pyrazole->add_base stir_suspension Stir Suspension add_base->stir_suspension add_alkylating_agent Add 3-Aminobenzyl Chloride HCl stir_suspension->add_alkylating_agent heat_reaction Heat to 60-70°C add_alkylating_agent->heat_reaction monitor_reaction Monitor by LC-MS heat_reaction->monitor_reaction cool_down Cool to RT monitor_reaction->cool_down quench Quench with Water cool_down->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography / Crystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity cluster_consistency Inconsistent Results issue Scale-Up Issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Check Reaction Profile workup_loss Loss during Work-up? issue->workup_loss Analyze Mother Liquor high_temp Temperature too High? issue->high_temp Review Temp Logs poor_mixing Poor Mixing? issue->poor_mixing Evaluate Agitation raw_materials Raw Material Quality? issue->raw_materials Test Starting Materials process_control Process Control Issues? issue->process_control Audit Procedures stirring Improve Stirring incomplete_reaction->stirring reagent_quality Check Reagent Quality incomplete_reaction->reagent_quality extraction Optimize Extraction workup_loss->extraction crystallization Optimize Crystallization workup_loss->crystallization temp_control Improve Temp Control high_temp->temp_control agitator_design Optimize Agitator poor_mixing->agitator_design material_specs Set Material Specs raw_materials->material_specs sop Standardize SOPs process_control->sop

Caption: Troubleshooting decision tree for scale-up challenges.

Technical Support Center: Knorr Pyrazole Synthesis with Functionalized Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knorr pyrazole synthesis with functionalized anilines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question 1: Why is the yield of my pyrazole synthesis unexpectedly low?

Answer:

Low yields in the Knorr pyrazole synthesis can arise from several factors, from the purity of the starting materials to suboptimal reaction conditions. A primary cause is often related to the nucleophilicity of the substituted aniline (hydrazine derivative) and the reactivity of the 1,3-dicarbonyl compound.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the functionalized aniline are pure. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time; therefore, using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the aniline (1.0-1.2 equivalents) can help drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction's progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

  • Consider the Electronic Properties of the Aniline: Anilines with strong electron-withdrawing groups are less nucleophilic and may react more slowly, leading to lower yields under standard conditions. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary. Conversely, anilines with electron-donating groups are more nucleophilic and may react more readily.[2]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic factors of both reactants, as well as the reaction conditions.

Troubleshooting Steps:

  • Solvent Modification: The choice of solvent can significantly impact the ratio of regioisomers. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio. Experimenting with different temperatures may favor the formation of the desired isomer.

  • pH Adjustment: The pH of the reaction medium can influence the rate of the initial hydrazone formation and the subsequent cyclization, thereby affecting regioselectivity. Acid catalysis is often employed, but the optimal pH may vary depending on the specific substrates.[3]

  • Steric and Electronic Effects: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The attack is generally favored at the less sterically hindered and more electrophilic carbonyl carbon. Carefully consider the steric bulk and electronic properties of the substituents on both your aniline and dicarbonyl compound to predict the likely major regioisomer.

Question 3: The reaction mixture has turned dark and is forming tar-like substances. What is causing this and how can it be prevented?

Answer:

The formation of dark, tarry materials often indicates polymerization or degradation of the starting materials or the pyrazole product. This is typically caused by excessively high temperatures or highly acidic conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote unwanted side reactions and polymerization. Consider running the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: If using a strong acid catalyst, switching to a milder one, such as acetic acid, or even running the reaction under neutral conditions might prevent degradation.

  • Degas the Solvent: In some cases, oxidative processes can lead to colored impurities. Degassing the solvent prior to use can help to minimize these side reactions.

Question 4: I am having difficulty purifying my pyrazole product. What are the recommended purification methods?

Answer:

Purification of the crude pyrazole product can be challenging due to the presence of unreacted starting materials, regioisomers, or byproducts.

Recommended Purification Techniques:

  • Recrystallization: This is an effective method for purifying solid pyrazole products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers with similar polarities, column chromatography on silica gel is a powerful technique. A range of solvent systems, typically mixtures of ethyl acetate and hexanes, can be used for elution.

  • Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization with a base.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative (such as a functionalized aniline).[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction?

A2: Electron-donating groups on the aniline increase its nucleophilicity, which can lead to a faster reaction rate. Conversely, electron-withdrawing groups decrease the aniline's nucleophilicity, which may result in a slower reaction and require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a good yield.[2]

Q3: Can I use a hydrazine salt, such as phenylhydrazine hydrochloride, directly in the reaction?

A3: Yes, hydrazine salts can be used. However, the reaction mixture will be acidic, which can influence the reaction rate and potentially lead to the formation of byproducts. In some cases, the addition of a mild base, such as sodium acetate, may be beneficial to neutralize the excess acid and achieve a cleaner reaction profile.

Q4: What are some common side reactions in the Knorr pyrazole synthesis?

A4: Besides the formation of regioisomers, other potential side reactions include the self-condensation of the 1,3-dicarbonyl compound, especially under harsh conditions, and the formation of colored impurities due to the degradation of the hydrazine derivative.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Total Yield (%)
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol1 : 1.585
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE>99 : 190
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol1 : 1.288
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineTFE>99 : 192
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanol1 : 2.378
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE>99 : 185

Regioisomer A is the product of the reaction at the carbonyl adjacent to the trifluoromethyl group. TFE = 2,2,2-Trifluoroethanol. Data is illustrative and based on trends reported in the literature.

Table 2: Influence of Aniline Substituents on Reaction Outcome

Aniline DerivativeSubstituent TypeExpected ReactivityTypical ConditionsObserved Outcome
p-Anisidine (as hydrazine)Electron-donating (-OCH3)HighRoom temperature to mild heatingGenerally good to high yields and faster reaction times.
PhenylhydrazineNeutralModerateMild to moderate heatingGood yields, serves as a benchmark.
p-NitrophenylhydrazineElectron-withdrawing (-NO2)LowHigher temperatures, longer reaction timesSlower reaction, may result in a mixture of pyrazole and dihydropyrazole intermediates.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting mixture in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: General Procedure for the Synthesis of a Pyrazole using a β-Ketoester and Hydrazine Hydrate

  • Reaction Setup: In a 20-mL scintillation vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1]

Mandatory Visualization

Knorr_Pyrazole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 1,3-Dicarbonyl and Functionalized Aniline start->reactants solvent Add Solvent and Catalyst (e.g., Acetic Acid) reactants->solvent heat Heat Reaction Mixture (e.g., Reflux) solvent->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

A general experimental workflow for the Knorr pyrazole synthesis.

Knorr_Mechanism_Regioselectivity cluster_pathways Regioselective Pathways reactants Unsymmetrical 1,3-Dicarbonyl + Functionalized Aniline path_a Attack at Carbonyl 1 reactants->path_a Steric/Electronic Factors path_b Attack at Carbonyl 2 reactants->path_b Solvent/pH Effects hydrazone_a Hydrazone Intermediate A path_a->hydrazone_a hydrazone_b Hydrazone Intermediate B path_b->hydrazone_b cyclization_a Intramolecular Cyclization hydrazone_a->cyclization_a cyclization_b Intramolecular Cyclization hydrazone_b->cyclization_b dehydration_a Dehydration cyclization_a->dehydration_a dehydration_b Dehydration cyclization_b->dehydration_b product_a Regioisomer A dehydration_a->product_a product_b Regioisomer B dehydration_b->product_b Troubleshooting_Flowchart cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield? start->low_yield regioisomers Regioisomer Mixture? start->regioisomers impurities Dark/Tarry Product? start->impurities check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Temp., Time, pH low_yield->optimize_conditions Yes regioisomers->optimize_conditions Yes change_solvent Change Solvent (e.g., TFE) regioisomers->change_solvent Yes control_temp Lower Reaction Temp. impurities->control_temp Yes mild_catalyst Use Milder Catalyst impurities->mild_catalyst Yes

References

stability and degradation pathways of 3-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1H-pyrazol-1-ylmethyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals with common challenges and questions related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage (1-2 weeks), 4°C is acceptable.[1] The compound is a solid and should be handled in a well-ventilated area or a chemical fume hood.

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. Solubility in aqueous solutions is limited, and the use of co-solvents may be necessary. It is crucial to use anhydrous solvents when preparing stock solutions to prevent hydrolysis, especially for long-term storage.

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to be oxidation of the aniline moiety and hydrolysis of the benzylic C-N bond. The pyrazole ring is generally stable, but the aniline group is susceptible to oxidation, which can lead to the formation of colored impurities. The methylene bridge connecting the aniline and pyrazole rings can be susceptible to cleavage under harsh acidic or basic conditions.

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC method should be able to separate the intact compound from its potential degradation products. Regular analysis of a reference standard stored under ideal conditions alongside the test sample is recommended.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solutions.
  • Possible Cause: Oxidation of the aniline functional group. Aniline and its derivatives are prone to air oxidation, which often results in the formation of colored polymeric impurities.

  • Troubleshooting Steps:

    • Visual Inspection: Check if the discoloration is present in the solid material or only in solution.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can accelerate oxidation.

    • Inert Atmosphere: When preparing solutions for long-term storage or for sensitive experiments, degas the solvent and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: Store both the solid compound and stock solutions protected from light and air.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: Degradation of the compound due to improper handling, storage, or experimental conditions.

  • Troubleshooting Steps:

    • Identify the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease may indicate cleavage).

    • Review Sample Preparation: Ensure that the sample was not exposed to high temperatures, extreme pH, or strong light during preparation.

    • Check Mobile Phase Compatibility: If using acidic or basic mobile phases, consider the possibility of on-column degradation. Analyze the sample with a neutral mobile phase as a control.

    • Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks correspond to known degradation products.

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation.

    • pH and Temperature Effects: Evaluate the stability at the specific pH and temperature of your assay.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

    • Control Experiments: Include a positive and negative control in your assays to ensure that the observed effects are due to the compound and not an artifact of its degradation.

Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

Hypothetical Forced Degradation Data

The following table summarizes the hypothetical results of a forced degradation study on this compound.

Stress ConditionTimeTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h60°C15%3-aminobenzyl alcohol, Pyrazole
0.1 M NaOH24 h60°C10%3-aminobenzaldehyde
5% H₂O₂24 h25°C25%N-oxide derivative, Hydroxylated aniline
Thermal48 h80°C8%Minor unidentified products
Photolytic (UV)72 h25°C12%Dimerization products
Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) for 72 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Visualizations

Predicted Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_base Oxidative Degradation A1 This compound A2 3-aminobenzyl alcohol A1->A2 Cleavage A3 Pyrazole A1->A3 Cleavage B1 This compound B2 N-oxide derivative B1->B2 B3 Hydroxylated aniline B1->B3

Caption: Predicted degradation pathways under acidic and oxidative stress.

Experimental Workflow for Stability Testing

G start Receive/Synthesize Compound storage Store at -20°C Protected from light/moisture start->storage sampling Sample Preparation (e.g., dissolve in DMSO) storage->sampling hplc HPLC-UV Analysis (Time zero) sampling->hplc stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) hplc->stress stability_study Long-Term Stability Study (e.g., 3, 6, 12 months) hplc->stability_study analysis HPLC-UV/MS Analysis of Stressed/Aged Samples stress->analysis stability_study->analysis data Data Analysis and Degradation Profile analysis->data end Report Findings data->end

Caption: General workflow for assessing the stability of a new chemical entity.

References

Technical Support Center: Refining Workup Procedures for Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the workup and purification of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole synthesis reaction mixture a deep yellow, red, or brown color, and how can I obtain a cleaner product?

Discoloration in pyrazole synthesis, particularly in Knorr-type reactions, is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] Side reactions can also contribute to these colored byproducts.[1]

Troubleshooting Steps:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting byproduct formation. Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[2]

  • Purification:

    • Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities.[2]

    • Recrystallization with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3] Be aware that this may also adsorb some of your desired product, potentially lowering the yield.[3]

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity and separate the isomers?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experimenting with different solvents may favor the formation of one isomer.[2][5]

  • pH Control: The reaction can be pH-sensitive. Acidic conditions might favor one isomer, while basic conditions could favor the other.

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

Separation of Regioisomers:

  • Column Chromatography: Silica gel chromatography is the most common and often effective method for separating pyrazole regioisomers.[4][6]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[3] This may require multiple recrystallization steps to enrich one isomer.[3]

Q3: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3]

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[3]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling.[3]

  • Change the Solvent System: Experiment with different single solvents or mixed-solvent systems. A solvent with a lower boiling point might be beneficial.[3]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[3]

Q4: The yield of my pyrazole synthesis is consistently low. What aspects of the workup could be causing this?

Low yields can stem from issues during the reaction itself or losses during the workup and purification stages.[5]

Workup-Related Causes and Solutions:

  • Product Degradation: Ensure your workup procedure is not degrading the product. For example, if your pyrazole is sensitive to strong acids or bases, neutralize the reaction mixture carefully and avoid harsh pH conditions during extraction.[5]

  • Purification Losses: Significant amounts of product can be lost during recrystallization or chromatography.[5]

    • Recrystallization: Use the minimum amount of hot solvent required to dissolve your product to avoid losing a significant portion in the mother liquor.[3] Ensure the solution is thoroughly cooled to maximize crystal formation.[3]

    • Extraction: Choose an extraction solvent in which your pyrazole has high solubility, and the impurities have low solubility, or vice-versa. Perform multiple extractions with smaller volumes of solvent for better recovery.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted Hydrazine

  • Symptom: Presence of starting hydrazine spot on TLC after initial workup.

  • Cause: Hydrazine and its derivatives can be polar and may have some solubility in the aqueous layer, but can also partition into the organic layer, especially if the product is also polar.

  • Troubleshooting Workflow:

G start Start: Unreacted Hydrazine Detected acid_wash Perform an acidic wash (e.g., 1M HCl) start->acid_wash check_tlc1 Check organic layer by TLC acid_wash->check_tlc1 neutralize Neutralize aqueous layer and extract product if it's basic acid_wash->neutralize If product is acid-soluble back_extraction Back-extract aqueous layer with organic solvent check_tlc1->back_extraction Hydrazine present success Success: Hydrazine Removed check_tlc1->success Hydrazine absent check_tlc2 Check combined organic layers by TLC back_extraction->check_tlc2 check_tlc2->success Hydrazine absent failure Consider Chromatography check_tlc2->failure Hydrazine persists

Caption: Troubleshooting workflow for removing unreacted hydrazine.

Issue 2: Formation of Pyrazoline Instead of Pyrazole

  • Symptom: NMR and MS data correspond to the dihydrogenated pyrazole (pyrazoline).

  • Cause: Incomplete oxidation/aromatization during the reaction, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[4]

  • Troubleshooting Workflow:

G start Start: Pyrazoline Detected as Product oxidation_step Introduce a post-synthesis oxidation step start->oxidation_step option1 Option 1: Reflux with a mild oxidizing agent oxidation_step->option1 option2 Option 2: Use bromine in a suitable solvent oxidation_step->option2 option3 Option 3: Heat in glacial acetic acid oxidation_step->option3 monitor Monitor reaction by TLC for pyrazole formation option1->monitor option2->monitor option3->monitor workup Perform aqueous workup and purification monitor->workup success Success: Pyrazole Obtained workup->success

Caption: Workflow for the oxidation of pyrazoline to pyrazole.

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

This table can serve as a starting point for selecting appropriate solvents for extraction and recrystallization. Solubility is temperature-dependent, generally increasing with temperature.[7][8]

SolventTypePolaritySolubility of 1H-PyrazoleApplication Notes
WaterProticHighSoluble[8][9]Good for washing out inorganic salts.
EthanolProticHighSoluble[3][7]Commonly used for recrystallization, often in a mixed system with water.[3]
MethanolProticHighSoluble[7][9]Similar to ethanol, a good solvent for polar pyrazoles.[3]
AcetoneAproticMediumSoluble[3][7]Useful for dissolving a wide range of pyrazole derivatives.
Ethyl AcetateAproticMediumSoluble[3]A common extraction and chromatography solvent.
ChloroformAproticMediumSoluble[8][9]Good for extraction of less polar pyrazoles.
CyclohexaneNon-polarLowSparingly Soluble[8]Can be used as an anti-solvent in mixed-solvent recrystallization or for washing non-polar impurities.[3]
Petroleum EtherNon-polarLowSparingly Soluble[3]Often used for recrystallization of non-polar pyrazoles.[8]

Experimental Protocols

Protocol 1: General Aqueous Workup for Pyrazole Synthesis

This protocol is a general guideline and may need to be adapted based on the specific properties of the synthesized pyrazole.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted in an organic solvent, slowly pour the mixture into a separatory funnel containing water or a saturated aqueous solution (e.g., NaHCO₃ if the reaction was acidic, or NH₄Cl if basic).

    • If the product precipitates upon addition of water, it can be collected by vacuum filtration.[2][10]

  • Extraction:

    • If the product remains dissolved, add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Shake the separatory funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1M HCl (if unreacted hydrazine is present).

      • Saturated aqueous NaHCO₃ (to remove acidic byproducts or catalysts).

      • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization for Pyrazole Purification

This protocol describes both single-solvent and mixed-solvent recrystallization techniques.[3]

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Refer to Table 1 for initial guidance.

  • Dissolution (Single-Solvent):

    • Place the crude pyrazole in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.[3]

  • Dissolution (Mixed-Solvent):

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble).

    • While hot, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly turbid.[3]

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath to further induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals, for example, by air-drying or in a desiccator.[3]

References

Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline. The synthesis, typically achieved through the N-alkylation of pyrazole with a 3-aminobenzyl halide, is a crucial step in the development of various therapeutic agents. This guide addresses common experimental challenges and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a nucleophilic substitution reaction (SN2). In this reaction, the pyrazole anion, formed by deprotonation of pyrazole with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., 3-aminobenzyl chloride or bromide).

Q2: How does the choice of solvent affect the reaction yield and rate?

A2: The solvent plays a critical role in the N-alkylation of pyrazole. Polar aprotic solvents are generally preferred for this SN2 reaction. These solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), effectively solvate the cation of the base, leaving the pyrazole anion "naked" and highly reactive. In contrast, polar protic solvents like water, ethanol, or methanol can form hydrogen bonds with the pyrazole anion, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate.

Q3: What are the common bases used for this reaction, and how do they influence the outcome?

A3: A variety of bases can be used to deprotonate pyrazole. Common choices include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and stronger bases like sodium hydride (NaH). Weaker bases like potassium carbonate are often sufficient and are generally safer and easier to handle than sodium hydride. The choice of base can influence the reaction rate and, in the case of substituted pyrazoles, the regioselectivity of the alkylation.

Q4: Can the amino group on the 3-aminobenzyl halide interfere with the reaction?

A4: Yes, the primary amine functionality on the benzyl halide can potentially compete with the pyrazole as a nucleophile, leading to self-polymerization or other side products. To minimize this, it is crucial to use a base that is strong enough to deprotonate the pyrazole but not the aniline. Alternatively, the amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) before the alkylation and deprotected in a subsequent step. However, direct alkylation without protection is often successful under optimized conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation: The base used is not strong enough or is of poor quality. 2. Inactive Alkylating Agent: The 3-aminobenzyl halide has degraded. 3. Suboptimal Solvent: The solvent is not sufficiently polar and aprotic, or it contains water. 4. Low Reaction Temperature: The reaction is too slow at the chosen temperature.1. Use a stronger base (e.g., NaH) or a fresh batch of a weaker base (e.g., anhydrous K₂CO₃). 2. Check the purity of the alkylating agent by NMR or TLC. If necessary, synthesize a fresh batch. 3. Use anhydrous polar aprotic solvents like DMF or DMSO. Ensure all glassware is thoroughly dried. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC.
Formation of Multiple Products (Impure Product) 1. Side Reactions of the Aniline Group: The amino group on the benzyl halide is reacting. 2. Over-alkylation: The product is reacting further with the alkylating agent. 3. Regioisomer Formation (for substituted pyrazoles): Alkylation is occurring at both N1 and N2 positions of the pyrazole ring.1. Consider protecting the aniline group before alkylation. Alternatively, use a milder base and carefully control the stoichiometry of the reactants. 2. Use a slight excess of pyrazole relative to the alkylating agent (e.g., 1.1 to 1 equivalents). 3. For unsubstituted pyrazole, this is not an issue. For substituted pyrazoles, the choice of solvent and base can influence regioselectivity. Steric hindrance on the pyrazole ring can also direct alkylation to the less hindered nitrogen.
Difficult Product Isolation 1. High Polarity of the Product: The aniline group makes the product highly polar, leading to poor extraction from aqueous layers. 2. Emulsion Formation during Workup: The presence of DMF or DMSO can lead to emulsions during aqueous extraction.1. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions. 2. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break up emulsions. If using DMF or DMSO, remove most of the solvent under reduced pressure before the aqueous workup.

Data Presentation

The following table summarizes the effect of different solvents on the N-alkylation of pyrazole with a benzyl halide, based on literature data for similar reactions.

Solvent Base Temperature (°C) Time (h) Yield (%) Reference
N,N-Dimethylformamide (DMF)K₂CO₃1005~85[1]
Tetrahydrofuran (THF)NaH0 to 256~90[1]
Dimethyl Sulfoxide (DMSO)K₂CO₃Ambient12High[2]
Acetonitrile (ACN)K₂CO₃Reflux-Moderate to Good[3]

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the substrates.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for pyrazoles.[1][2]

Materials:

  • Pyrazole

  • 3-(Chloromethyl)aniline hydrochloride (or the corresponding bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (2.0-2.5 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-(chloromethyl)aniline hydrochloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Pyrazole, Base, Solvent) deprotonation Deprotonation (Stir at RT) setup->deprotonation alkylation Alkylation (Add Alkylating Agent, Heat) deprotonation->alkylation workup Aqueous Workup (Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product solvent_effects cluster_solvents Solvent Type cluster_effects Effect on Nucleophile cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (DMF, DMSO, ACN) naked_anion "Naked" Pyrazole Anion (Highly Reactive) polar_aprotic->naked_anion Favors polar_protic Polar Protic (Water, Ethanol) solvated_anion Solvated Pyrazole Anion (Less Reactive) polar_protic->solvated_anion Leads to fast_reaction Faster Reaction Rate Higher Yield naked_anion->fast_reaction Results in slow_reaction Slower Reaction Rate Lower Yield solvated_anion->slow_reaction Results in

References

Validation & Comparative

Comparative Bioactivity of 3-(1H-pyrazol-1-ylmethyl)aniline Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The aniline moiety also contributes to the pharmacological profile of many drugs. The combination of these two rings in (1H-pyrazol-1-ylmethyl)aniline suggests a high potential for diverse biological activities.

While a side-by-side comparison is unavailable, some research offers insights into the bioactivity of compounds with a similar structural framework.

Anticancer and Enzyme Inhibitory Activity

Studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown their potential as anticancer agents and inhibitors of cyclin-dependent kinase 2 (CDK2). For instance, one derivative, compound 5a, demonstrated potent inhibitory activity against CDK2/cyclin E with an IC50 of 0.98 ± 0.06 μM.[1][2] This compound also exhibited significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines, with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively.[1]

Furthermore, computational studies on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have identified them as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are relevant in the management of type 2 diabetes.[3][4] These studies suggest that the pyrazole-aniline scaffold can effectively interact with enzyme active sites.

Antiviral Activity

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been investigated for antiviral activity. Several compounds in this class were found to interfere with the replication of the Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values ranging from 5 to 28 μM.[5]

General Biological Properties

A commercial source for 4-(1H-pyrazol-1-ylmethyl)aniline notes its potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific quantitative data from peer-reviewed studies are not provided.[6]

Experimental Methodologies

To provide a framework for potential comparative studies, the following experimental protocols are representative of those used to evaluate the bioactivities of related pyrazole-aniline compounds.

In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

  • Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

  • MTT Assay: After a 48-hour incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity against a specific kinase, such as CDK2, can be evaluated using a radiometric filter binding assay.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the kinase, its substrate (e.g., Histone H1), and ATP (radiolabeled with γ-33P).

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).

  • Detection: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate. The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, which would be applicable to the comparative study of 3-(1H-pyrazol-1-ylmethyl)aniline isomers.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Bioassays (e.g., Anticancer, Antimicrobial) Purification->InVitro Enzyme Enzyme Inhibition Assays (e.g., Kinase, DPP-IV) Purification->Enzyme Data Data Analysis (IC50/EC50 Determination) InVitro->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

General workflow for synthesis and bioactivity evaluation.

Conclusion

While the existing literature provides a strong rationale for the potential bioactivity of this compound isomers, a direct comparative study is necessary to elucidate the specific effects of the aniline substituent's position on different biological targets. Such a study would involve the synthesis of the ortho-, meta-, and para-isomers, followed by a systematic evaluation of their activities in a panel of relevant biological assays. The methodologies described above provide a solid foundation for conducting such a comparative analysis. The findings would be valuable for guiding the future design of more potent and selective pyrazole-based therapeutic agents.

References

Validating the Mechanism of Action for 3-(1H-pyrazol-1-ylmethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-(1H-pyrazol-1-ylmethyl)aniline derivatives and related pyrazole compounds, with a focus on validating their mechanisms of action. The information presented herein is collated from various studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. We will delve into their anticancer, antidiabetic, and antimicrobial properties, presenting supporting experimental data and detailed protocols.

Anticancer Activity: Targeting Kinases

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents, with a significant number of them exhibiting inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Target Kinase(s)IC50 (µM)Reference
Compound 5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineMCF-7 (Breast)1.88 ± 0.11CDK2/cyclin E0.98 ± 0.06[1][2]
B16-F10 (Melanoma)2.12 ± 0.15[1][2]
Compound 10e 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleK562 (Leukemia)6.726JAK20.166[3]
JAK30.057[3]
Aurora A0.939[3]
Aurora B0.583[3]
Compound 5b Pyrazole derivativeK562 (Leukemia)0.021Tubulin Polymerization7.30[4]
A549 (Lung)0.69[4]
Compound P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneHCT 116 (Colon)0.37Aurora-A0.11 ± 0.03[5]
MCF-7 (Breast)0.44[5]
Compound FN10 1H-pyrazole-4-ureaA375 (Melanoma)0.81BRAFV600E0.066[6]
Doxorubicin Standard ChemotherapyPC-3 (Prostate)>28.6--[7]
MCF-7 (Breast)>35.5--[7]
VX-680 Pan-Aurora Kinase InhibitorHCT 116 / MCF-7Comparable to P-6Aurora-A-[5]
Vemurafenib BRAF InhibitorA375 (Melanoma)Comparable to FN10BRAFV600E-[6]
Experimental Protocols

1. MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

2. In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant human kinases (e.g., CDK2/cyclin E, JAK2, Aurora A), substrate peptides, ATP, and a kinase assay buffer.

  • Procedure: The kinase, substrate, and test compound are mixed in a 96-well plate. The reaction is initiated by adding ATP.

  • Detection: After incubation at 30°C, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay where a fluorogenic substrate is used, or by measuring the remaining ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_pathway Simplified Kinase Signaling Pathway start Synthesized Pyrazole Derivatives mtt MTT Assay on Cancer Cell Lines start->mtt kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay ic50_cell Determine Cellular IC50 Values mtt->ic50_cell sar Structure-Activity Relationship (SAR) Analysis ic50_cell->sar ic50_kinase Determine Kinase IC50 Values kinase_assay->ic50_kinase ic50_kinase->sar gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras jak JAK receptor->jak raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus stat STAT jak->stat stat->nucleus proliferation Cell Proliferation, Survival nucleus->proliferation cdk CDK/Cyclin cell_cycle Cell Cycle Progression cdk->cell_cycle cell_cycle->proliferation pyrazole_inhibitor Pyrazole Derivative pyrazole_inhibitor->erk pyrazole_inhibitor->jak pyrazole_inhibitor->cdk

Caption: Workflow for anticancer evaluation and targeted kinase pathways.

Antidiabetic Activity: DPP-IV Inhibition

Certain pyrazole derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes.

Comparative Analysis of DPP-IV Inhibitory Activity

The following table presents the DPP-IV inhibitory activity of selected pyrazole derivatives.

Compound IDDerivative ClassDPP-IV IC50Reference
Compound 2f Pyrazole-thiosemicarbazone1.266 ± 0.264 nM[9]
Compound 2g Pyrazole-thiosemicarbazone4.775 ± 0.296 nM[9]
Sitagliptin Standard DPP-IV Inhibitor4.380 ± 0.319 nM[9]
Anagliptin Pyrazole-based DPP-IV Inhibitor-[10]
ST-24 Substituted-phenyl-1H-pyrazol-4-yl)methylene)anilineDocking Score: -9.6 kcal/mol[10]

Note: The data for ST-24 is based on computational docking studies and does not represent an experimental IC50 value.

Experimental Protocol

Fluorescence-Based DPP-IV Inhibition Assay [9][11]

This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.

  • Reagents: Human recombinant DPP-IV, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the substrate, test compounds, and a suitable assay buffer (e.g., Tris-HCl).

  • Procedure:

    • The test compounds are pre-incubated with DPP-IV in a 96-well black plate for 10-15 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.

    • The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is obtained from the dose-response curve.

Mechanism of Action and Experimental Workflow

dppiv_workflow cluster_mechanism DPP-IV Inhibition Mechanism cluster_workflow Experimental Workflow incretins Incretins (GLP-1, GIP) dppiv DPP-IV Enzyme incretins->dppiv Degradation pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dppiv->inactive_incretins insulin Insulin Secretion pancreas->insulin glucose Lower Blood Glucose insulin->glucose pyrazole_inhibitor Pyrazole Derivative pyrazole_inhibitor->dppiv Inhibition start Synthesized Pyrazole Derivatives assay Fluorescence-Based DPP-IV Assay start->assay ic50 Determine IC50 Values assay->ic50 comparison Compare with Standard Inhibitors (e.g., Sitagliptin) ic50->comparison

Caption: Mechanism of DPP-IV inhibition and the experimental workflow.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. The following section provides a comparative overview of their efficacy against various microbial strains.

Comparative Analysis of Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of different pyrazole derivatives against selected bacterial and fungal strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 9 PyrazolineS. aureus4--[12]
E. faecalis4--[12]
Compound 21c Imidazothiadiazole-pyrazoleMulti-drug resistant strains0.25Gatifloxacin1[13]
Compound 23h Imidazothiadiazole-pyrazoleMulti-drug resistant strains0.25Gatifloxacin1[13]
Compound 2d 1,3,5-trisubstituted-1H-pyrazoleC. albicans---
Compound 21a Pyrazole-carbothiohydrazideBacteria62.5-125Chloramphenicol-[14]
Fungi2.9-7.8Clotrimazole-[14]
Experimental Protocol

Broth Microdilution Method for MIC Determination [12]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL) is prepared from an overnight culture.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with a wide range of biological activities. The data presented in this guide, collated from multiple studies, validates their potential as anticancer, antidiabetic, and antimicrobial agents. The provided experimental protocols offer a framework for researchers to further investigate and compare the efficacy of novel derivatives. The structure-activity relationship studies, although not exhaustively detailed here, are crucial for the rational design of more potent and selective compounds. This comparative guide serves as a foundational resource to aid in the ongoing efforts of drug discovery and development based on the pyrazole core.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolyl-Aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with an aniline moiety, it gives rise to a class of molecules with significant potential as therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-pyrazol-1-ylmethyl)aniline analogs and related derivatives. Due to limited publicly available data on the specific this compound scaffold, this guide focuses on closely related analogs, primarily N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, to elucidate key SAR trends. The data presented herein is compiled from various studies to facilitate the rational design of novel kinase inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro biological activities of various pyrazolyl-aniline analogs against different targets. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: SAR of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

This series of compounds was evaluated for its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2)/cyclin E and its anti-proliferative effects on cancer cell lines.

Compound IDAniline Substituent (R)CDK2/cyclin E IC50 (µM)[1][2]MCF-7 IC50 (µM)[1][2]B16-F10 IC50 (µM)[1][2]
5a 4-Cl0.98 ± 0.061.88 ± 0.112.12 ± 0.15
5b 4-F>50>50>50
5c 4-Br1.25 ± 0.132.56 ± 0.213.14 ± 0.25
5d 4-CH3>50>50>50
6a 3-Cl1.52 ± 0.183.11 ± 0.294.05 ± 0.36
6b 3-F>50>50>50
6c 3-Br2.13 ± 0.224.28 ± 0.415.16 ± 0.49
6d 3-CH3>50>50>50
7a 2-Cl2.89 ± 0.275.82 ± 0.556.73 ± 0.61
7b 2-F>50>50>50
7c 2-Br3.45 ± 0.316.98 ± 0.687.82 ± 0.75
7d 2-CH3>50>50>50
8a H>50>50>50

Note: The numbering of compounds is based on the source literature. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 2: SAR of 4-(Pyrazol-3-yl)-pyrimidine/pyridine Analogs as JNK3 Inhibitors

This series highlights the importance of the core scaffold and substitutions on both the pyrazole and aniline rings for c-Jun N-terminal kinase 3 (JNK3) inhibition.

Compound IDCore ScaffoldPyrazole N1-SubstituentAniline SubstituentJNK3 IC50 (µM)[3]
1 4-(Pyrazol-3-yl)-pyrimidineHUnsubstituted0.63
7 4-(Pyrazol-3-yl)-pyrimidineCH3Unsubstituted1.45
2 4-(Pyrazol-3-yl)-pyridineHUnsubstituted0.16
3 4-(Pyrazol-3-yl)-pyridineH5-Chloro0.08

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Representative Protocol for CDK2/cyclin E)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[4]

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute recombinant human CDK2/cyclin E enzyme, substrate (e.g., a synthetic peptide derived from Histone H1), and ATP in the kinase buffer.

  • Reaction Setup (384-well plate format) :

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 2 µL of the diluted CDK2/cyclin E enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[4]

  • Incubation :

    • Incubate the plate at room temperature for 60 minutes.

  • Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[4]

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cell Proliferation Assay (Representative Protocol for MCF-7 and B16-F10 Cells)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Culture MCF-7 or B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement :

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The pyrazolyl-aniline analogs discussed in this guide primarily target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Growth_Factors Growth_Factors Receptor Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cyclin_D Cyclin D Synthesis Signal_Transduction->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD Rb_p pRb (Hypophosphorylated) CDK46_CyclinD->Rb_p P E2F_Release E2F Release Rb_p->E2F_Release Cyclin_E Cyclin E Synthesis E2F_Release->Cyclin_E CDK2_CyclinE CDK2-Cyclin E Complex Cyclin_E->CDK2_CyclinE Rb_pp pRb (Hyperphosphorylated) CDK2_CyclinE->Rb_pp P S_Phase_Genes S-Phase Gene Transcription Rb_pp->S_Phase_Genes DNA_Replication DNA Replication (S Phase) S_Phase_Genes->DNA_Replication Inhibitor Pyrazolyl-Aniline Analogs Inhibitor->CDK2_CyclinE

Caption: Simplified CDK2 signaling pathway in G1/S phase cell cycle progression.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK JNK1/2/3 MAP2K->JNK Phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors Phosphorylates Inhibitor Pyrazolyl-Aniline Analogs Inhibitor->JNK Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Overview of the JNK signaling cascade, a key pathway in stress response.

Experimental and Logical Workflows

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Design Analog Design (Scaffold Hopping, R-group Scan) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screen Primary Assay (e.g., Kinase Inhibition) Characterization->Primary_Screen Potency_Determination IC50 Determination Primary_Screen->Potency_Determination Secondary_Screen Secondary Assay (e.g., Cell Proliferation) Data_Analysis Data Analysis & SAR Correlation Secondary_Screen->Data_Analysis Potency_Determination->Secondary_Screen Next_Gen_Design Design of Next-Generation Analogs Data_Analysis->Next_Gen_Design Next_Gen_Design->Design Iterative Cycle

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Caption: Logical summary of the SAR for N-((pyrazol-4-yl)methyl)aniline analogs.

References

comparing synthesis efficiency of different pyrazole formation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a critical step in the creation of a vast array of pharmaceuticals and functional materials. This guide provides an objective comparison of several key methods for pyrazole formation, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies. The choice of synthetic route to this important heterocycle can significantly impact overall research and development timelines and costs. This comparison focuses on the efficiency of prominent methods: the classical Knorr synthesis, modern multicomponent reactions (MCRs), and microwave-assisted synthesis.

Comparative Analysis of Synthesis Efficiency

The efficiency of a synthetic method is a composite of several factors, including chemical yield, reaction time, temperature, and the complexity of the procedure. The following tables summarize quantitative data from published experimental work to facilitate a direct comparison of the methods discussed.

Table 1: Knorr Pyrazole Synthesis
Starting Materials Product Reaction Time Temperature Yield (%)
Ethyl acetoacetate, Phenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5(4H)-one1 hour135-145 °CHigh (not specified)[1]
Ethyl benzoylacetate, Hydrazine hydrate5-phenyl-1H-pyrazol-3(2H)-one1 hour100 °C79%[2]
1,3-Diketones, HydrazineSubstituted pyrazolesNot specifiedNot specifiedGood to excellent[3]
Table 2: Multicomponent Pyrazole Synthesis
Starting Materials Product Reaction Time Temperature Yield (%)
Enaminones, Benzaldehyde, Hydrazine-HCl1H-pyrazole derivatives1 hourReflux67%[4]
Aldehydes, Ketones, Hydrazines (Microwave)1,3,5-trisubstituted pyrazolesNot specifiedNot specifiedNot specified[5]
Hydrazines, 1,3-dicarbonyl compounds, Diorganyl selenidesAlkylseleno-substituted pyrazolesNot specifiedNot specifiedGenerally high[5]
Table 3: Microwave-Assisted Pyrazole Synthesis
Starting Materials Product Reaction Time Temperature Yield (%)
Chalcone, Hydrazine derivativePyrazole derivative1-5 minutesNot specifiedHigh (not specified)[6]
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde4-arylidenepyrazolone derivative10 minutesNot specified (420 W)51-98%[7]
Phenyl-1H-pyrazole-4-carbaldehyde (oxidation)Phenyl-1H-pyrazole-4-carboxylic acid2 minutes80 °C (150 W)62-92%[8][9]
Conventional Synthesis Comparison1 hour80 °C48-85%[8][9]
Intermediate + BenzohydrazidesN'-...-ethylidene) substituted hydrazides9-10 minutesNot specified79-92%[10]
Conventional Synthesis Comparison7-9 hoursRefluxLower yields[10]

Experimental Protocols

Detailed methodologies for the key synthetic methods are provided below. These protocols are derived from established literature and offer a starting point for laboratory implementation.

Knorr Pyrazole Synthesis

This classical method involves the condensation of a β-ketoester with a hydrazine.[2]

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one:

  • Materials: Ethyl benzoylacetate, hydrazine hydrate, 1-propanol, glacial acetic acid, water.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[2]

    • Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

    • Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase.[2]

    • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.[2]

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]

    • Collect the product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.[2]

Multicomponent Pyrazole Synthesis

Multicomponent reactions offer an efficient approach to complex molecules in a single step.

Synthesis of 1,2-bis(4-methoxybenzylidene)hydrazine: [4]

  • Materials: Hydrazine dihydrochloride, ammonium acetate, enaminone, ethyl cyanoacetate, benzaldehyde derivatives, water, ethanol.

  • Procedure:

    • To a suspension of hydrazine dihydrochloride (10 mmol) and ammonium acetate (1 g) in water (20 ml), add the enaminone (10 mmol), ethyl cyanoacetate (10 mmol), and the benzaldehyde derivative (10 mmol).[4]

    • Reflux the resulting mixture for 1 hour.[4]

    • Allow the reaction to cool to room temperature.[4]

    • Collect the precipitated product by filtration.

    • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.[4]

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields.[6]

General Procedure for the Synthesis of Pyrazole Derivatives from Chalcones: [6]

  • Materials: Chalcone derivative, hydrazine hydrate or phenylhydrazine, ethanol, glacial acetic acid.

  • Procedure:

    • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[6]

    • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approximately 2 drops).[6]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[6]

    • Monitor the reaction progress by TLC.

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into crushed ice.

    • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[6]

Method Comparison and Workflow

The selection of a pyrazole synthesis method depends on the specific requirements of the target molecule and the desired efficiency metrics. The following diagram illustrates the logical relationships and key distinctions between the discussed methods.

Pyrazole_Synthesis_Comparison cluster_knorr Knorr Synthesis cluster_mcr Multicomponent Reaction cluster_mw Microwave-Assisted Synthesis Knorr Knorr Synthesis (Conventional Heating) Knorr_P Pyrazole Knorr->Knorr_P Comparison Comparison Factors Knorr->Comparison Time: Hours Temp: High Yield: Good-Excellent Knorr_SM 1,3-Dicarbonyl + Hydrazine Knorr_SM->Knorr MCR Multicomponent Reaction MCR_P Complex Pyrazole MCR->MCR_P MCR->Comparison Time: ~1 Hour Steps: One-pot Complexity: High MCR_SM ≥3 Starting Materials (e.g., Enaminone, Aldehyde, Hydrazine) MCR_SM->MCR MW Microwave-Assisted Synthesis MW_P Pyrazole MW->MW_P MW->Comparison Time: Minutes Yield: Often Higher Green Chemistry MW_SM Various Precursors (e.g., Chalcones) MW_SM->MW

Figure 1. Comparison of key features of different pyrazole synthesis methods.

Discussion

The Knorr synthesis remains a robust and widely used method for accessing a variety of pyrazole derivatives.[11][12] Its primary advantages are the ready availability of starting materials and generally good yields.[2] However, it often requires elevated temperatures and relatively long reaction times. A notable consideration is the potential for regioisomer formation when using unsymmetrical 1,3-dicarbonyl compounds.[11][13]

Multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex pyrazoles in a single, one-pot operation.[4][14] This approach is highly atom-economical and can rapidly generate diverse molecular scaffolds. The primary challenge can be the optimization of reaction conditions to favor the desired product from a mixture of several reactive species.

Microwave-assisted synthesis offers a substantial improvement in terms of reaction speed and often, product yield.[8][9][10] The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require hours of conventional heating, reducing them to mere minutes.[10] This technique aligns well with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[7][15]

The Pechmann pyrazole synthesis , a classical method involving the 1,3-dipolar cycloaddition of diazo compounds with alkynes, is another important route to pyrazoles.[16] While historically significant, the use of potentially explosive diazo compounds can be a safety concern, and modern variations often focus on the in-situ generation of these reactive intermediates.

Conclusion

The choice of the most efficient pyrazole synthesis method is highly dependent on the specific target molecule, available starting materials, and the desired balance between reaction time, yield, and procedural simplicity. For straightforward pyrazoles where starting materials are readily available, the Knorr synthesis remains a reliable option. For the rapid generation of molecular diversity and complex structures, multicomponent reactions are unparalleled. For optimizing reaction speed and yield, particularly in a high-throughput setting, microwave-assisted synthesis is a powerful and often superior alternative to conventional heating methods. Researchers are encouraged to consider these factors and the provided experimental data when selecting and developing their synthetic strategies.

References

Comparative In Vivo Efficacy of Novel Pyrazole Compounds in Oncology, Infectious Disease, and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of emerging pyrazole-based therapeutics, supported by experimental data and detailed protocols.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides an objective comparison of the in vivo efficacy of several novel pyrazole compounds across three key therapeutic areas: oncology, infectious disease (toxoplasmosis), and inflammation. The data presented is compiled from recent preclinical studies and is intended to provide a valuable resource for the evaluation and development of next-generation pyrazole-based drugs.

Section 1: In Vivo Anticancer Efficacy of Novel Pyrazole Compounds

Novel pyrazole derivatives are being extensively investigated for their potential as anticancer agents, targeting various mechanisms of tumorigenesis and progression. This section compares the in vivo efficacy of several classes of pyrazole compounds in preclinical cancer models.

Data Summary: Anticancer Pyrazole Compounds
Compound ClassSpecific Compound(s)Cancer ModelDosing RegimenKey Efficacy Endpoint(s)In Vitro Potency (IC50)Reference
Indole-Pyrazole Hybrids (CDK2 Inhibitors) Compound 33 & 34Human cancer cell lines (HCT116, MCF7, HepG2, A549)Not specified in vivoSignificant inhibitory activity toward CDK2< 23.7 µM (cytotoxicity), 0.074 µM & 0.095 µM (CDK2)[1]
Benzimidazole-grafted Benzene Sulfonamide-Pyrazole Hybrids (Tubulin Polymerization Inhibitors) Compound 6Orthotopic murine mammary tumor model5 mg/kgSignificant tumor growth inhibitory activity0.35 µM (tubulin polymerization)[1]
Pyrazole Benzothiazole Hybrids (Antiangiogenic Agents) Compound 25Human cancer cell lines (HT29, PC3, A549, U87MG)Not specified in vivoPotent activity against all tested cancer cells3.17 - 6.77 µM[1]
Pyrazole Carbaldehyde Derivatives (PI3K Inhibitors) Compound 43MCF7 breast cancer cellsNot specified in vivoExcellent cytotoxicity0.25 µM[1]
Pyrazole-based Mdm2/4-p53 Interaction Inhibitors YH264, YH263, WW751HCT 116 xenografts in C.B-17 SCID mice150 mg/kg (YH264/YH263) IV or PO QDx5; 88, 57, or 39 mg/kg (WW751) IV for 3, 5, or 5 daysNo effect on tumor growth18.3 µM (YH264), 8.9 µM (YH263), 3.1 µM (WW751)[2]
Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Indole-pyrazole hybrids have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Inhibition of the CDK2/Cyclin E complex can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.

CDK2_Pathway CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Activation S S Phase Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes p21_p27 p21/p27 p21_p27->CyclinE_CDK2 Inhibits Pyrazole Indole-Pyrazole Compound Pyrazole->CyclinE_CDK2 Inhibits DNA_Replication->S

Caption: Inhibition of the CDK2/Cyclin E complex by indole-pyrazole compounds blocks the G1/S cell cycle transition.

Section 2: In Vivo Efficacy of Novel Pyrazole Compounds Against Toxoplasma gondii

Bumped kinase inhibitors (BKIs) with pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide scaffolds have demonstrated significant efficacy against Toxoplasma gondii, a widespread protozoan parasite.[3] These compounds selectively target the T. gondii calcium-dependent protein kinase 1 (TgCDPK1), which is essential for parasite motility, invasion, and egress.[3]

Data Summary: Anti-Toxoplasma Pyrazole Compounds
Compound ScaffoldSpecific Compound(s)In Vivo ModelDosing RegimenKey Efficacy Endpoint(s)In Vitro Potency (EC50)Reference
Pyrazolopyrimidine (PP) BKI 1553Mouse model30 mg/kg, oral89% reduction in latent brain tissue bradyzoite cyst burdenNot specified[3]
5-Aminopyrazole-4-carboxamide (AC) Several compoundsMouse model20 mg/kg, oral>1,000,000-fold reduction in acute systemic T. gondii burdenNot specified[3]
Pyrrolopyrimidine (PrP) & AC BKI 1660, BKI 1649, BKI 1673Not specified10 mg/kg, oralVaried plasma concentrationsNot specified[3]
Pharmacokinetic Profile of Selected BKIs
CompoundDose (mg/kg)Cmax (µM)AUC (µM*h)Oral Clearance (mL/min)
BKI 16601011.410.90.01
BKI 16492012.311.80.01
BKI 1673100.10.30.5

Data adapted from a study on bumped kinase inhibitors against toxoplasmosis.[3]

Signaling Pathway: Inhibition of TgCDPK1

The selective inhibition of TgCDPK1 by pyrazole-based BKIs is attributed to a small gatekeeper residue in the ATP-binding site of the parasite's kinase, which is absent in mammalian kinases.[3] This allows the bulky "bumped" pyrazole compounds to bind and inhibit the enzyme, disrupting the calcium-dependent signaling pathway that governs crucial parasite functions.

TgCDPK1_Pathway TgCDPK1 Signaling Pathway in Toxoplasma gondii Ca_influx Intracellular Ca2+ Influx TgCDPK1 TgCDPK1 Ca_influx->TgCDPK1 Activates Microneme Microneme Secretion TgCDPK1->Microneme Regulates Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress Motility->Egress BKI Bumped Kinase Inhibitor (BKI) BKI->TgCDPK1 Inhibits

Caption: Bumped Kinase Inhibitors block essential parasite functions by inhibiting the TgCDPK1 signaling pathway.

Section 3: In Vivo Anti-inflammatory and Analgesic Efficacy of Pyrazole Derivatives

Pyrazole and pyrazoline derivatives have long been recognized for their anti-inflammatory and analgesic properties. This section presents in vivo data for novel compounds from these classes, evaluated in standard models of inflammation and pain.

Data Summary: Anti-inflammatory and Analgesic Pyrazole Compounds
Compound ClassSpecific Compound(s)In Vivo ModelDosing RegimenKey Efficacy Endpoint(s)Reference
Pyrazoline Derivatives Compound 2d, 2eCarrageenan-induced paw edema (rat)Not specifiedPotent inhibition of edema[4]
Pyrazoline Derivatives Compound 2eNociception model (animal not specified)Not specifiedHigher inhibition of nociception than compound 2d[4]
Thiophene-based Pyrazoles Compounds 5e, 5f, 6dAcetic acid-induced writhing (mouse)Not specifiedPotent analgesic activity[5][6]
Thiophene-based Pyrazoles Series 5a-5fNot specifiedNot specifiedAnti-inflammatory action[5][6]
Experimental Workflow: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.

Edema_Workflow Experimental Workflow for Carrageenan-Induced Paw Edema Start Start Acclimatization Animal Acclimatization (e.g., Wistar rats) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound Administration (e.g., oral, i.p.) Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan Dosing->Induction 30 min post-dose Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Timepoints Record at 0, 1, 2, 3, 4, 5 hours Measurement->Timepoints Analysis Calculate % Inhibition of Edema Timepoints->Analysis End End Analysis->End

Caption: A typical workflow for assessing the anti-inflammatory effects of pyrazole compounds.

Section 4: Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide. These protocols are intended to serve as a reference for researchers designing and conducting their own in vivo efficacy studies.

In Vivo Anticancer Efficacy in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., C.B-17 SCID, athymic nude) are typically used to prevent rejection of human tumor xenografts.[2]

  • Cell Line and Implantation: Human cancer cell lines (e.g., HCT 116) are cultured and harvested. A suspension of cells is then subcutaneously injected into the flank of the mice.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width^2)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The novel pyrazole compound, a vehicle control, and often a positive control drug are administered according to a specified dosing regimen (e.g., intravenously or orally, daily for a set number of days).[2]

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, calculated as the percentage change in tumor volume in the treated groups compared to the vehicle control group. Body weight is also monitored as a measure of toxicity.

In Vivo Efficacy Against Toxoplasma gondii
  • Parasite Strain and Infection: A virulent strain of T. gondii (e.g., RH strain) is used to infect mice, typically via intraperitoneal injection of tachyzoites.

  • Animal Model: Mouse models are the standard for both acute and chronic toxoplasmosis studies.[3]

  • Treatment: Treatment with the pyrazole compound or a control is initiated at a specified time post-infection. Oral administration is a common route for bumped kinase inhibitors.[3]

  • Efficacy Evaluation:

    • Acute Infection: Efficacy is assessed by determining the parasite load in peritoneal fluid or tissues (e.g., brain, spleen) using methods like quantitative PCR or by monitoring survival rates.[3]

    • Chronic Infection: In models of chronic infection, the number of brain cysts is a key endpoint.[3]

Carrageenan-Induced Paw Edema in Rats
  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test pyrazole compound, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle control is administered, typically orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice
  • Animals: Swiss albino mice are frequently used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test pyrazole compound, a standard analgesic (e.g., aspirin), or a vehicle is administered.

    • After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-20 minutes).

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.[5][6]

References

A Comparative Guide to the Cross-Validation of In Silico and In Vitro Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental findings for pyrazole derivatives, supported by experimental data and detailed methodologies.

The development of novel therapeutic agents frequently employs a synergistic approach, integrating computational (in silico) and laboratory-based (in vitro) methodologies. This guide explores the cross-validation of these two approaches in the context of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. By comparing predicted and experimental outcomes, researchers can gain deeper insights into structure-activity relationships, optimize lead compounds, and accelerate the drug discovery pipeline.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, juxtaposing in silico predictions (e.g., docking scores) with in vitro experimental results (e.g., IC50 values). This direct comparison highlights the predictive power of computational models and their correlation with real-world biological activity.

Table 1: Anticancer Activity of Pyrazole Derivatives Against Various Cell Lines

CompoundTarget/Cell LineIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)Reference
Compound 5cVEGFR-2Not specifiedHT-29: 6.43, PC-3: 9.83[1]
Compound P25Melanoma (A375, SK-Mel-28), Non-melanoma (A431, SCC-12)Not specifiedA375: Potent, SK-Mel-28: Potent, A431: 3.7, SCC-12: 12.2[2][3]
Compound P22Non-melanoma (A431, SCC-12), Melanoma (A375, SK-MEL-28)Not specifiedA431: 13, SCC-12: 19, A375: 29, SK-MEL-28: 31[3]
Pyrazole 5aMCF-7Not specified14[4]
Methoxy Derivative 3dMCF-7Not specified10[4]
Methoxy Derivative 3eMCF-7Not specified12[4]
Compound 3aPC-3Not specified1.22[5]
Compound 3iPC-3Not specified1.24[5]
Analogue 5dHeLa, NCI-H460, MCF-7-8.24HeLa: 7.01, NCI-H460: 8.55, MCF-7: 14.31[6]
Compound 7aHepG2Not specified6.1[7]
Compound 7bHepG2Not specified7.9[7]

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIn Silico Binding Energy/Docking ScoreIn Vitro IC50/KiReference
Compound P14Mushroom TyrosinaseNot specifiedIC50: 15.9 µM[3][8]
Dihydrooxazole 6a-jCandida CYP51Good affinity (better than fluconazole)Lower MIC than fluconazole[9]
Compound 5cE. coli MurB, S. aureus DNA gyrase BConsiderable binding energyMIC (K. pneumoniae): 6.25-50 mg/mL[10]
Compound 5bE. coli MurB, S. aureus DNA gyrase BConsiderable binding energyNot specified[10]
Compound 3aVEGFR-2Not specifiedIC50: 38.28 nM[5]
Compound 3iVEGFR-2Not specifiedIC50: 8.93 nM[5]
Compounds 1-10hCA INot specifiedKi: 5.13-16.9 nM[11]
Compounds 1-10hCA IINot specifiedKi: 11.77-67.39 nM[11]

Experimental Protocols

A critical component of cross-validation is the clear and detailed reporting of experimental methodologies. Below are summaries of key protocols cited in the presented studies.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cell lines (e.g., HT-29, PC-3) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazole derivatives and a reference drug (e.g., Doxorubicin) and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

In Silico Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][6]

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., VEGFR-2, topoisomerase IIα) is obtained from a protein data bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the pyrazole derivatives (ligands) are drawn and converted to 3D structures, followed by energy minimization.

  • Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the experimental structure.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding poses of the ligand within the protein's active site.[11][12] The program calculates a docking score or binding energy for each pose, which estimates the binding affinity.

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[12]

Visualizing the Workflow and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in drug discovery and the biological systems under investigation.

G cluster_in_silico In Silico Analysis cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation ligand_design Ligand Design (Pyrazole Derivatives) docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking admet ADMET Prediction docking->admet validation Cross-Validation (Correlation Analysis) docking->validation synthesis Synthesis & Purification admet->synthesis bio_assay Biological Assays (e.g., MTT, Enzyme Inhibition) synthesis->bio_assay data_analysis Data Analysis (IC50/Ki Determination) bio_assay->data_analysis data_analysis->validation

Caption: A typical workflow for the cross-validation of in silico and in vitro studies.

G cluster_pathway Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Pyrazole Pyrazole Derivative (e.g., Compound 5c) Pyrazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

G cluster_computational Computational Funnel cluster_experimental Experimental Validation virtual_screening Virtual Screening of Pyrazole Library docking_scoring Molecular Docking & Scoring virtual_screening->docking_scoring best_candidates Selection of Top Candidates docking_scoring->best_candidates synthesis Synthesis of Selected Compounds best_candidates->synthesis Leads to in_vitro_testing In Vitro Biological Testing synthesis->in_vitro_testing hit_confirmation Hit Confirmation in_vitro_testing->hit_confirmation lead_optimization Lead Optimization hit_confirmation->lead_optimization Further Development

Caption: Logical relationship between in silico screening and experimental validation.

References

Benchmarking 3-(1H-pyrazol-1-ylmethyl)aniline Derivatives: A Comparative Guide to CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative 3-(1H-pyrazol-1-ylmethyl)aniline derivative against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a prominent target in cancer therapy. The data presented herein is compiled from publicly available research to facilitate the objective assessment of this compound class and to provide a framework for further investigation.

Data Presentation: Inhibitory Potency Against CDK2

The following table summarizes the in vitro potency of a representative pyrazole derivative, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, and compares it with well-characterized CDK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 (CDK2/cyclin A)Reference Compound(s)IC50 (CDK2)
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin A, CDK2/cyclin E37 nMRoscovitine (Seliciclib)0.7 µM[1][2]
Milciclib (PHA-848125)45 nM[3][4][5]
Palbociclib (PD 0332991)Low activity[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory activity of the compounds listed above.

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the enzymatic activity of CDK2 and the inhibitory effect of test compounds by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels, detected as a reduction in luminescence, corresponds to an increase in kinase activity.

Materials:

  • Recombinant human CDK2/cyclin A or cyclin E complex

  • Histone H1 (as a substrate)[7]

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound derivatives, known inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[8]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[7][9]

  • 384-well plates[9]

  • Plate luminometer[7]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations (final DMSO concentration should be kept below 1%), the recombinant CDK2/cyclin complex, and the substrate (Histone H1).[9]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[9]

  • Termination and Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's protocol. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.[8][9]

  • Data Analysis: Measure luminescence using a plate luminometer. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT-based)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest (e.g., human ovarian carcinoma A2780)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S phase transition of the cell cycle. Inhibition of this complex is a key strategy in cancer therapy.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Rb_p107_p130 Rb, p107, p130 (Phosphorylated) Cyclin_D_CDK46->Rb_p107_p130 phosphorylates E2F E2F Rb_p107_p130->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription of S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry promotes Inhibitor This compound derivative Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Experimental Workflow for Inhibitor Benchmarking

The diagram below outlines the general workflow for evaluating and comparing the performance of novel inhibitors against known standards.

Inhibitor_Benchmarking_Workflow Start Start: Synthesize/Acquire Test Compound Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT) Start->Cell_Based_Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Compare Compare Data with Known Inhibitors Determine_IC50->Compare Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->Compare In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Compare->In_Vivo_Studies End End: Lead Optimization/ Further Development In_Vivo_Studies->End

Caption: General experimental workflow for inhibitor characterization.

References

A Comparative Spectroscopic Analysis of 3-(1H-pyrazol-1-ylmethyl)aniline and a Key Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the detailed characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-(1H-pyrazol-1-ylmethyl)aniline and its close structural analog, 3-(1H-pyrazol-1-yl)aniline. Due to the limited availability of public experimental data for this compound, this comparison utilizes its predicted spectroscopic data alongside the experimental data of 3-(1H-pyrazol-1-yl)aniline, a compound for which comprehensive spectral information is more accessible. This approach allows for a valuable examination of the influence of the methylene linker on the spectral properties.

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (predicted) and 3-(1H-pyrazol-1-yl)aniline (experimental). This side-by-side comparison highlights the expected differences in their spectral signatures.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~7.5-7.7d1HPyrazole-H
(Predicted)~7.2-7.4t1HPyrazole-H
~6.5-7.2m4HAniline-H
~6.3t1HPyrazole-H
~5.3s2H-CH₂-
~3.7br s2H-NH₂
3-(1H-pyrazol-1-yl)aniline 7.90d (J=2.4 Hz)1HPyrazole-H5
(Experimental)7.72d (J=1.8 Hz)1HPyrazole-H3
7.25t (J=7.9 Hz)1HAniline-H5
7.15t (J=1.9 Hz)1HAniline-H2
7.08ddd (J=7.7, 1.8, 0.8 Hz)1HAniline-H6
6.70ddd (J=8.1, 2.4, 0.8 Hz)1HAniline-H4
6.48t (J=2.1 Hz)1HPyrazole-H4
3.85br s2H-NH₂

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Assignment
This compound ~147Aniline C-NH₂
(Predicted)~141Pyrazole C
~139Aniline C-CH₂
~130Aniline CH
~129Pyrazole CH
~118Aniline CH
~115Aniline CH
~106Pyrazole CH
~55-CH₂-
3-(1H-pyrazol-1-yl)aniline 147.9Aniline C-NH₂
(Experimental)141.5Pyrazole C5
140.2Aniline C-N(pyrazole)
130.3Aniline C5
127.0Pyrazole C3
115.8Aniline C2
115.3Aniline C6
111.9Aniline C4
106.8Pyrazole C4

Table 3: Mass Spectrometry (MS) Data Comparison (Predicted)

Compound Ion Predicted m/z
This compound [M+H]⁺174.1026
[M+Na]⁺196.0845
3-(1H-pyrazol-1-yl)aniline [M+H]⁺160.0869
[M+Na]⁺182.0689

Table 4: Infrared (IR) Spectroscopy Data Comparison (Predicted Functional Group Regions)

Compound Frequency Range (cm⁻¹) Vibration
This compound 3450-3250N-H stretch (amine)
(Predicted)3150-3000C-H stretch (aromatic)
1650-1580C=C stretch (aromatic)
1650-1550N-H bend (amine)
1350-1250C-N stretch (amine)
3-(1H-pyrazol-1-yl)aniline 3430, 3350N-H stretch (amine)
(Experimental)3140, 3060C-H stretch (aromatic)
1625, 1605, 1580C=C stretch (aromatic)
1590N-H bend (amine)
1330C-N stretch (amine)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly higher number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized by heating.

    • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺·).

    • Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a series of characteristic fragment ions.

    • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Data Acquisition: An IR beam is passed through the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, and an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

    • Spectrum Generation: The attenuated IR beam is directed to a detector. An interferometer is used to measure all frequencies simultaneously, and a Fourier transform is applied to the resulting interferogram to generate the IR spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹). A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep 1. Sample Preparation cluster_data_acquisition 2. Data Acquisition cluster_data_analysis 3. Data Analysis cluster_interpretation 4. Structural Elucidation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Vaporize Sample Sample->Prep_MS Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data Structure Molecular Structure Determination NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Comparative Cytotoxicity of 3-(1H-pyrazol-1-ylmethyl)aniline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-proliferative effects of novel pyrazole-based compounds.

This guide provides a comparative analysis of the cytotoxic effects of various 3-(1H-pyrazol-1-ylmethyl)aniline derivatives against a range of cancer cell lines. The data presented is compiled from recent studies, offering insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of the synthesized pyrazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate greater cytotoxic potency.

CompoundCell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative)MCF-7 (Breast Cancer)1.88 ± 0.11--
B16-F10 (Melanoma)2.12 ± 0.15--
Compound 5b (Pyrazole analogue)K562 (Leukemia)0.021ABT-751>0.1 (approx. 5-35 fold less potent)
MCF-7 (Breast Cancer)1.7ABT-751Not specified
A549 (Lung Cancer)0.69ABT-751>2.4 (approx. 5-35 fold less potent)
Compound 5e (Cyano derivative of pyrazole analogue)K562, MCF-7, A549Highly potentABT-751Slightly more potent
Compound 4a (Benzofuropyrazole derivative)K562 (Leukemia)0.26ABT-751More potent
A549 (Lung Cancer)0.19ABT-751More potent
Compound 22 (1,4-benzoxazine-pyrazole hybrid)MCF-7, A549, HeLa, PC32.82 - 6.28EtoposideComparable
Compound 23 (1,4-benzoxazine-pyrazole hybrid)MCF-7, A549, HeLa, PC32.82 - 6.28EtoposideComparable
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative)A549 (Lung Cancer)8.21--
HCT116 (Colon Cancer)19.56--
Compound 33 (Indole-pyrazole derivative)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8
Compound 34 (Indole-pyrazole derivative)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8
Compound 43 (Pyrazole carbaldehyde derivative)MCF-7 (Breast Cancer)0.25Doxorubicin0.95
Compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide)A549 (Lung Cancer)220.20Etoposide-
Compound 1 A549 (Lung Cancer)613.22Etoposide-

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrazole derivatives was predominantly conducted using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[1]

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines, such as MCF-7 (breast), K562 (erythroleukemia), and A549 (lung), were cultured in appropriate media.[1] The cells were then seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized pyrazole derivatives were dissolved in a suitable solvent, typically DMSO, to create stock solutions. These solutions were then diluted to various concentrations and added to the wells containing the cancer cells. The cells were incubated with the compounds for a specified period, usually 48 or 72 hours.

  • MTT Addition and Incubation: After the treatment period, the MTT reagent was added to each well. The plates were then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO or a specialized buffer, was added to dissolve the formazan crystals. The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 or GI50 values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the potential mechanisms of action and experimental workflows associated with the cytotoxic effects of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyrazole Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, K562) synthesis->cell_culture Test Compounds treatment Treatment with Pyrazole Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50/GI50 Determination mtt_assay->data_analysis target_inhibition Target Inhibition Assays (e.g., CDK2, Tubulin) data_analysis->target_inhibition Identify Potent Compounds pathway_analysis Signaling Pathway Analysis target_inhibition->pathway_analysis

General experimental workflow for evaluating the cytotoxicity of pyrazole derivatives.

signaling_pathway cluster_inhibition Inhibitory Action of Pyrazole Derivatives cluster_cdk Cell Cycle Progression cluster_tubulin Microtubule Dynamics cluster_egfr Growth Factor Signaling pyrazole Pyrazole Derivatives CDK2 CDK2 pyrazole->CDK2 Inhibits Tubulin Tubulin pyrazole->Tubulin Inhibits Polymerization EGFR EGFR pyrazole->EGFR Inhibits G1_S G1/S Transition CDK2->G1_S CyclinE Cyclin E CyclinE->G1_S Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation

References

Safety Operating Guide

Proper Disposal of 3-(1H-pyrazol-1-ylmethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 3-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 892502-09-9), a compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for minimizing risks and ensuring responsible waste management.

Hazard Assessment and Safety Precautions

  • H302: Harmful if swallowed[3][4]

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3][4]

Due to its aniline and pyrazole moieties, it is prudent to also consider hazards associated with these classes of compounds, which can include acute toxicity, potential for causing genetic defects, and harm to aquatic life with long-lasting effects.[5][6]

Immediate Safety Precautions:

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1] All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with splashes or vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Body Protection A laboratory coat and closed-toe shoes.To protect against accidental spills.[1]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of dust or vapors.

Proper Disposal Procedures

The cardinal rule for the disposal of this compound and its associated waste is to never dispose of it in the regular trash or down the drain.[1] All waste containing this chemical must be treated as hazardous waste and managed by a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect un-used or expired solid this compound, as well as contaminated materials such as weighing papers, pipette tips, and gloves, in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled liquid hazardous waste container.

    • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.

  • Container Selection and Labeling:

    • Container Type: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.

    • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " (no abbreviations)

      • The approximate concentration and quantity of the waste

      • The date when the waste was first added to the container

      • The name of the principal investigator and the laboratory location

  • Waste Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory, away from incompatible materials.

    • Ensure that the storage area has secondary containment to control any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full (do not overfill), or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide a detailed inventory of the waste, including the chemical names and quantities, as required by the disposal service.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.[7]

    • Alert others in the vicinity and activate the nearest fire alarm if there is a risk of fire.

    • Contact your institution's emergency response team and/or the local fire department.[7]

    • Provide them with the identity of the spilled chemical and any available safety information.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Illustrative Experimental Protocol: Synthesis of a Pyrazole Derivative

To provide context on how waste containing this compound might be generated, the following is a representative, though not specific, experimental protocol for the synthesis of a pyrazole-containing compound. Waste from such a procedure, including any unreacted starting material, solvents, and byproducts, must be disposed of following the guidelines outlined above.

Objective: To synthesize a novel N-substituted pyrazole derivative for biological screening.

Materials:

  • This compound

  • An appropriate acyl chloride or sulfonyl chloride

  • A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the acyl chloride or sulfonyl chloride in the same solvent to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base, as appropriate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

All waste generated during this process, including solvent from the reaction and purification steps, aqueous washes, and contaminated chromatography materials, must be collected and disposed of as hazardous waste.

Diagrams

Caption: Disposal workflow for this compound.

Spill_Response_Logic Spill Response Decision Logic Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small & Contained? Assess->Small_Spill Trained Personnel Trained & Equipped? Small_Spill->Trained Yes Evacuate Evacuate Area Small_Spill->Evacuate No Cleanup Clean up with Spill Kit Trained->Cleanup Yes Trained->Evacuate No Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose Call_Help Call Emergency Response/EHS Evacuate->Call_Help

Caption: Decision logic for responding to a chemical spill.

References

Comprehensive Safety and Handling Guide for 3-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3-(1H-pyrazol-1-ylmethyl)aniline, a compound used in advanced scientific research. The information is synthesized from safety data for structurally related aromatic amines and pyrazole derivatives to ensure a comprehensive safety framework.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the primary defense against potential exposure when handling this compound. The required PPE is summarized in the table below.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the airborne concentration and the nature of the work.[1][2]

Experimental Protocols: Handling and Disposal

Pre-Handling Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[1]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible.[1]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[1][3]

Handling Procedures:

  • Weighing: If the compound is a solid, weigh it inside a chemical fume hood or a ventilated balance enclosure.[1]

  • Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.[1]

  • Reactions: All chemical reactions should be conducted within a certified chemical fume hood using appropriate glassware.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors or dust.[4] Do not eat, drink, or smoke in the handling area.[2][5]

Post-Handling and Decontamination:

  • Work Area: After use, wipe down the work surface inside the fume hood with a suitable solvent and cleaning agent.[1]

  • Clothing: Remove and wash contaminated clothing before reuse.[2][5]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[6]

  • Professional Disposal: Waste generated from experiments must be classified and stored separately.[3] It should be handed over to a licensed professional waste disposal company to prevent environmental contamination.[3][7] Do not dispose of this chemical down the drain.[6]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the necessary workflows for PPE selection and the overall operational and disposal process.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow start Start risk_assessment Conduct Risk Assessment start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe handling Perform Experimental Work in Fume Hood don_ppe->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe waste_collection Collect Waste in Labeled Container remove_ppe->waste_collection waste_storage Store Waste in Designated Area waste_collection->waste_storage waste_disposal Arrange for Professional Waste Disposal waste_storage->waste_disposal end End waste_disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.